Neospiramycin I
Description
Properties
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBWVHAACKTENX-XLGVTROISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016175 | |
| Record name | Neospiramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70253-62-2, 102418-06-4 | |
| Record name | Neospiramycin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neospiramycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neospiramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Neospiramycin I: A Technical Guide to its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neospiramycin I is a macrolide antibiotic belonging to the spiramycin family. It is a derivative and the principal active metabolite of Spiramycin I. This technical guide provides an in-depth overview of the discovery, origin, and key experimental methodologies related to this compound. It includes detailed protocols for its preparation, isolation, and quantification, as well as a summary of its biological activity. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of natural product chemistry, microbiology, and drug development.
Introduction
Spiramycin, a 16-membered macrolide antibiotic complex, was first isolated in 1952 by Pinnert-Sindico from the soil bacterium Streptomyces ambofaciens[][2]. This discovery marked a significant advancement in the field of antibacterial agents. The spiramycin complex is primarily composed of three related compounds: Spiramycin I, II, and III, with Spiramycin I being the most abundant.
This compound is a major metabolite of Spiramycin I, formed through the loss of the mycarose sugar moiety. It exhibits comparable antimicrobial activity to its parent compound and is of significant interest for its pharmacokinetic and therapeutic properties. This guide details the scientific journey from the initial discovery of the parent compound to the specific characterization and analysis of this compound.
Origin and Biosynthesis
Producing Microorganism
The natural producer of the precursor molecule, Spiramycin I, is Streptomyces ambofaciens, a Gram-positive, filamentous bacterium commonly found in soil[]. Strains of S. ambofaciens are the primary source for the industrial production of spiramycin.
Biosynthesis of Spiramycin I
The biosynthesis of Spiramycin I in S. ambofaciens is a complex process involving a Type I polyketide synthase (PKS) and subsequent glycosylation steps. The polyketide backbone, a 16-membered lactone ring, is assembled by the PKS from acetate and propionate precursor units. Following the formation of the aglycone, a series of glycosyltransferases attach three deoxy sugars: mycaminose, forosamine, and mycarose, to complete the Spiramycin I molecule.
Discovery and Preparation of this compound
This compound was identified as a major metabolite of Spiramycin I. It can also be prepared in the laboratory through the acidic hydrolysis of Spiramycin I.
Chemical Conversion of Spiramycin I to this compound
A common laboratory method for the preparation of this compound involves the treatment of Spiramycin I with a dilute acid. This process selectively cleaves the mycarose sugar from the C-9 position of the lactone ring.
Experimental Protocols
Fermentation of Streptomyces ambofaciens for Spiramycin I Production
This protocol is a general guideline for the laboratory-scale production of Spiramycin I. Optimization of media components and fermentation parameters is often required to improve yields.
4.1.1. Media and Culture Conditions
-
Seed Medium: (g/L) Glucose 20, Soybean meal 10, Yeast extract 5, NaCl 5, K2HPO4 1, MgSO4·7H2O 0.5. Adjust pH to 7.0.
-
Production Medium: (g/L) Soluble starch 50, Soybean meal 20, Glucose 10, CaCO3 5, (NH4)2SO4 3. Adjust pH to 7.2.
-
Inoculum Preparation: Inoculate a loopful of S. ambofaciens spores into 50 mL of seed medium in a 250 mL flask. Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production: Inoculate 5 mL of the seed culture into 100 mL of production medium in a 500 mL flask. Incubate at 28°C for 7-9 days on a rotary shaker at 200 rpm.
4.1.2. Extraction of Spiramycin I
-
Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to 8.5 with NaOH.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under reduced pressure to obtain the crude spiramycin extract.
Preparation of this compound from Spiramycin I
This protocol describes the conversion of Spiramycin I to this compound.
-
Dissolve 100 mg of Spiramycin I standard in 10 mL of a suitable solvent (e.g., methanol).
-
Add 30 mL of 0.2% (v/v) phosphoric acid.
-
Allow the mixture to stand at room temperature for 1 hour.
-
Neutralize the solution with a suitable base (e.g., dilute NaOH).
-
The resulting solution contains this compound, which can be further purified by preparative HPLC.
Isolation and Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a mixture, such as the one obtained from the acidic conversion of Spiramycin I or from biological samples.
4.3.1. Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing a modifier like 0.1% formic acid or ammonium acetate).
-
Detection: UV detection at 232 nm.
-
Procedure:
-
Dissolve the crude this compound sample in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the this compound peak.
-
Pool the fractions and evaporate the solvent to obtain purified this compound.
-
Quantitative Analysis of this compound
This protocol describes a typical analytical HPLC-UV method for the quantification of this compound in samples.
4.4.1. HPLC-UV Method
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 232 nm.
-
Quantification: Based on a standard curve prepared with known concentrations of a this compound reference standard.
Quantitative Data
The following tables summarize key quantitative data related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C36H62N2O11 |
| Molecular Weight | 698.88 g/mol |
| CAS Number | 70253-62-2 |
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Organism | MIC (µg/mL) |
| Staphylococcus aureus (macrolide-sensitive) | 3.12[3] |
| Staphylococcus aureus (macrolide-resistant) | >100[3] |
| Bacillus cereus | 1.56[3] |
| Bacillus subtilis | 3.12[3] |
| Micrococcus luteus | 3.12[3] |
| Escherichia coli | 50[3] |
| Klebsiella pneumoniae | 12.5[3] |
Table 3: Analytical Method Performance for this compound Quantification
| Analytical Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Milk | 82.1 - 108.8 | <1.0 µg/kg | 25 µg/kg |
| LC-MS/MS | Milk | 82.1 - 108.8[4] | <1.0 µg/kg[4] | 40 µg/kg |
Conclusion
This compound, as a primary metabolite of Spiramycin I, continues to be an important molecule in the study of macrolide antibiotics. Understanding its origin from Streptomyces ambofaciens and the methods for its preparation and analysis are crucial for ongoing research and development. The protocols and data presented in this guide offer a foundational resource for scientists working with this compound, facilitating further exploration of its therapeutic potential and applications.
References
- 2. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Neospiramycin I: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Neospiramycin I for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy reference and comparison.
Chemical Identity and Structure
This compound is a macrolide antibiotic and a derivative of Spiramycin I.[1][2] It is characterized by a 16-membered lactone ring to which two deoxy sugars, forosamine and mycaminose, are attached.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[3] |
| CAS Number | 70253-62-2[3] |
| Molecular Formula | C36H62N2O11[3] |
| Synonyms | Neo Spiramycin I[3] |
The chemical structure of this compound is provided below:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 698.9 g/mol | [3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 13 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Topological Polar Surface Area | 157 Ų | [3] |
| XLogP3-AA | 2 | PubChem |
Biological Activity and Mechanism of Action
This compound is a bacteriostatic macrolide antibiotic.[4][5] Its mechanism of action involves the inhibition of bacterial protein synthesis.[6][7]
Antimicrobial Spectrum
This compound has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria.[1][2] The Minimum Inhibitory Concentrations (MICs) for several bacterial strains are detailed in the table below.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (macrolide-sensitive KB210) | 3.12[1][2] |
| Staphylococcus aureus (macrolide-resistant KB224) | >100[1][2] |
| Bacillus cereus | 1.56[1][2] |
| Bacillus subtilis | 3.12[1][2] |
| Micrococcus luteus | 3.12[1][2] |
| Escherichia coli | 50[1][2] |
| Klebsiella pneumoniae | 12.5[1][2] |
Mechanism of Action
Like other macrolide antibiotics, this compound exerts its effect by binding to the 50S subunit of the bacterial ribosome.[6][7] This binding event occurs within the polypeptide exit tunnel, leading to the inhibition of protein elongation by blocking the progression of the nascent peptide chain.[6] This ultimately results in the cessation of bacterial protein synthesis.[5] this compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2]
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C36H62N2O11 | CID 6441781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Spiramycin? [synapse.patsnap.com]
An In-depth Technical Guide to the Mechanism of Action of Neospiramycin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neospiramycin I, a derivative of the 16-membered macrolide antibiotic Spiramycin I, exerts its antibacterial effects through the targeted inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its interaction with the bacterial ribosome. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the involved pathways and processes to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other macrolide antibiotics, targets the bacterial 70S ribosome, specifically binding to the 50S large subunit. This interaction is the cornerstone of its antibacterial activity, leading to a halt in protein synthesis, which is essential for bacterial viability. The primary mechanism involves the disruption of the elongation phase of translation.
The binding site for macrolides is located within the nascent peptide exit tunnel (NPET), a channel through which the newly synthesized polypeptide chain emerges from the ribosome. By binding within this tunnel, this compound sterically hinders the progression of the growing peptide chain.
A key aspect of the mechanism for 16-membered macrolides like spiramycin, and by extension this compound, is the stimulation of peptidyl-tRNA dissociation from the ribosome during the translocation step.[1][2] This premature release of the incomplete polypeptide chain effectively terminates protein synthesis.
Furthermore, some 16-membered macrolides have been shown to directly inhibit the peptidyl transferase reaction, the fundamental step of peptide bond formation. This inhibitory action is often associated with the presence of a mycarose sugar moiety, a structural feature of the spiramycin family.
Quantitative Analysis of Ribosomal Binding
The efficacy of this compound is intrinsically linked to its binding affinity for the bacterial ribosome. While specific kinetic data for this compound is limited, studies on its parent compound, spiramycin, provide valuable insights into the binding dynamics.
Table 1: Ribosomal Binding and Inhibitory Concentrations
| Compound | Parameter | Value | Organism/System | Reference |
| This compound | IC50 | 1.2 µM | E. coli ribosomes | |
| Spiramycin | Apparent Overall Dissociation Constant (Kd) | 1.8 nM | E. coli ribosomal complex | [3][4] |
| Spiramycin | Association Rate Constant (kassoc) | 3.0 x 10⁴ M⁻¹s⁻¹ | E. coli ribosomal complex | [3][4] |
| Spiramycin | Dissociation Rate Constant (kdissoc) | 5.0 x 10⁻⁵ s⁻¹ | E. coli ribosomal complex | [3][4] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (macrolide-sensitive KB210) | 3.12 |
| S. aureus (macrolide-resistant KB224) | >100 |
| B. cereus | 1.56 |
| B. subtilis | 3.12 |
| M. luteus | 3.12 |
| E. coli | 0.2 |
| K. pneumoniae | 12.5 |
| S. pneumoniae type III (in vivo ED50) | 399.8 mg/kg |
Experimental Protocols
Ribosome Binding Assay (Filter Binding Method)
This protocol is a generalized method for assessing the binding of radiolabeled macrolides to ribosomes.
Objective: To determine the binding affinity (Kd) of a macrolide antibiotic for bacterial ribosomes.
Materials:
-
70S ribosomes from the target bacterium (e.g., E. coli)
-
Radiolabeled this compound (e.g., [³H] or [¹⁴C]-labeled)
-
Non-radiolabeled this compound
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm pore size)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the radiolabeled this compound in the binding buffer.
-
In separate reaction tubes, mix a fixed concentration of 70S ribosomes with the varying concentrations of radiolabeled this compound.
-
To determine non-specific binding, prepare a parallel set of reactions containing a high concentration of non-radiolabeled this compound in addition to the radiolabeled ligand.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each tube through a nitrocellulose filter under vacuum. The ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through.
-
Wash the filters with a small volume of ice-cold binding buffer to remove any remaining unbound ligand.
-
Place each filter in a scintillation vial, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each ligand concentration.
-
Plot the specific binding data against the concentration of free radiolabeled ligand and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Objective: To quantify the inhibitory effect of this compound on protein synthesis.
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Set up the in vitro transcription-translation reactions according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.
-
Initiate the reactions by adding the DNA template.
-
Incubate the reactions at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reactions by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.
-
Collect the protein precipitates by vacuum filtration onto glass fiber filters.
-
Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the drug concentration to determine the IC50 value.
Toeprinting Assay
This technique is used to map the precise location of the ribosome stalled on an mRNA by an antibiotic.[5][6]
Objective: To identify the specific codon at which this compound stalls ribosomal translocation.
Materials:
-
In vitro transcription-translation system
-
DNA template encoding a specific mRNA of interest
-
A DNA primer labeled with a fluorescent or radioactive tag, complementary to a downstream region of the mRNA
-
Reverse transcriptase
-
dNTPs
-
This compound
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Perform an in vitro transcription-translation reaction in the presence and absence of this compound.
-
After allowing translation to proceed, add the labeled primer to the reaction mixture and anneal it to the mRNA.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA template.
-
The progression of the reverse transcriptase will be halted when it encounters the stalled ribosome.
-
Terminate the reactions and purify the cDNA products.
-
Analyze the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same DNA template.
-
The length of the truncated cDNA product (the "toeprint") will indicate the position of the leading edge of the ribosome on the mRNA, thus identifying the codon at which stalling occurred.
Visualizing the Mechanism of Action
Signaling Pathway of Protein Synthesis Inhibition
The following diagram illustrates the key steps in bacterial protein synthesis and the points of inhibition by this compound.
Caption: Inhibition of bacterial protein synthesis by this compound.
Experimental Workflow for Ribosome Binding Assay
The following diagram outlines the workflow for a typical filter binding assay to determine the binding affinity of this compound to ribosomes.
Caption: Workflow for determining ribosome binding affinity.
Logical Relationship of the Mechanism of Action
This diagram illustrates the logical progression from the molecular interaction of this compound to its ultimate antibacterial effect.
Caption: Logical flow of this compound's antibacterial action.
References
- 1. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation. | Semantic Scholar [semanticscholar.org]
- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Neospiramycin I: A Comprehensive Technical Overview of its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I.[1][2] This document provides a detailed examination of the biological activity spectrum of this compound, its mechanism of action, and the experimental methodologies used to determine its efficacy. Quantitative data from in vitro studies are presented to offer a clear comparison of its activity against various bacterial strains. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Biological Activity Spectrum of this compound
This compound has demonstrated a significant range of antibacterial activity, particularly against certain Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Quantitative In Vitro Activity
The following table summarizes the MIC values of this compound against a panel of bacterial strains.[1][2]
| Microorganism | Strain | MIC (µg/ml) |
| Staphylococcus aureus | Macrolide-sensitive KB210 | 3.12 |
| Staphylococcus aureus | Macrolide-resistant KB224 | >100 |
| Bacillus cereus | - | 1.56 |
| Bacillus subtilis | - | 3.12 |
| Micrococcus luteus | - | 3.12 |
| Escherichia coli | - | 50 |
| Klebsiella pneumoniae | - | 12.5 |
Data sourced from MedKoo Biosciences and Cayman Chemical.[1][2]
The data clearly indicates that this compound is potent against macrolide-sensitive Staphylococcus aureus and shows notable activity against Bacillus species and Micrococcus luteus.[1][2] Its activity against the tested Gram-negative bacteria, Escherichia coli and Klebsiella pneumoniae, is less pronounced.[1][2]
In Vivo Efficacy
In addition to its in vitro activity, this compound has shown protective effects in a mouse model of Streptococcus pneumoniae type III infection, with a reported median effective dose (ED50) of 399.8 mg/kg.[1][2]
Mechanism of Action
As a macrolide antibiotic, the primary mechanism of action for this compound, similar to its parent compound spiramycin, involves the inhibition of bacterial protein synthesis.[3][4]
-
Target: this compound binds to the 50S subunit of the bacterial ribosome.[3]
-
Action: This binding event interferes with the translocation step of protein synthesis, which is the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome.[3][4] By inhibiting translocation, it effectively halts the elongation of the polypeptide chain, thereby preventing the synthesis of essential bacterial proteins.[3]
-
Ribosomal Binding: this compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2]
The following diagram illustrates the inhibitory action of this compound on bacterial protein synthesis.
Experimental Protocols
The determination of the in vitro biological activity of this compound, specifically the Minimum Inhibitory Concentration (MIC), is typically performed using standardized microdilution or agar dilution methods.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.
The general workflow for this experimental protocol is depicted in the following diagram.
Signaling Pathways
Currently, there is limited specific information available in the cited literature regarding the direct interaction of this compound with specific host or bacterial signaling pathways beyond its primary mechanism of action on ribosomal protein synthesis. Further research is required to elucidate any potential effects on cellular signaling cascades.
Conclusion
This compound is a macrolide antibiotic with a defined spectrum of activity, showing particular promise against macrolide-sensitive Gram-positive bacteria. Its mechanism of action is consistent with other macrolides, involving the inhibition of bacterial protein synthesis. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should aim to further delineate its activity against a broader range of clinical isolates and investigate its potential interactions with cellular signaling pathways.
Disclaimer: This document is intended for research and informational purposes only and is not for human or veterinary use.[1]
References
An In-Depth Technical Guide to the In Vivo and In Vitro Studies of Neospiramycin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I, which is produced by Streptomyces ambofaciens. As a member of the 16-membered macrolide family, it exhibits a spectrum of antibacterial activity. This technical guide provides a comprehensive overview of the existing in vivo and in vitro studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
In Vitro Studies
In vitro studies are fundamental to characterizing the antimicrobial profile and mechanism of action of a new chemical entity. This section details the antibacterial activity of this compound against a range of pathogens and the experimental procedures used to determine these properties.
Antibacterial Activity
This compound has demonstrated activity against various Gram-positive and some Gram-negative bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus KB210 | Gram-positive (macrolide-sensitive) | 3.12[1] |
| Staphylococcus aureus KB224 | Gram-positive (macrolide-resistant) | >100[1] |
| Bacillus cereus | Gram-positive | 1.56[1] |
| Bacillus subtilis | Gram-positive | 3.12[1] |
| Micrococcus luteus | Gram-positive | 3.12[1] |
| Escherichia coli | Gram-negative | 50[1] |
| Klebsiella pneumoniae | Gram-negative | 12.5[1] |
Experimental Protocol: MIC Determination by Broth Microdilution
The MIC values for this compound are typically determined using the broth microdilution method.
Workflow for MIC Determination
References
An In-depth Technical Guide to the Neospiramycin I Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neospiramycin I is a macrolide antibiotic belonging to the spiramycin family, produced by the bacterium Streptomyces ambofaciens. The spiramycins are characterized by a 16-membered polyketide lactone ring, platenolide, to which three deoxysugars are attached: mycaminose, forosamine, and mycarose. This compound is a key intermediate in the biosynthesis of spiramycin I, lacking the terminal mycarose sugar. Understanding the intricate enzymatic steps leading to the formation of this compound is crucial for the rational design of novel antibiotic derivatives with improved therapeutic properties. This guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic reactions, and relevant experimental methodologies.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a large gene cluster in Streptomyces ambofaciens. This cluster contains genes encoding a type I polyketide synthase (PKS) responsible for the synthesis of the macrolide core, as well as genes for the biosynthesis of the deoxysugar precursors, glycosyltransferases for their attachment, and regulatory proteins.
The Biosynthetic Pathway: From Precursors to this compound
The biosynthesis of this compound can be divided into three main stages:
-
Formation of the Platenolide Core: A type I polyketide synthase (PKS) catalyzes the assembly of the 16-membered macrolactone ring, platenolide I, from propionyl-CoA as a starter unit and several extender units of methylmalonyl-CoA and malonyl-CoA.
-
Biosynthesis of Deoxysugar Precursors: The three deoxysugars, mycaminose, forosamine, and mycarose, are synthesized from glucose-1-phosphate through a series of enzymatic reactions, including dehydration, amination, and methylation. Each sugar is activated as a thymidine diphosphate (TDP) derivative (TDP-mycaminose, TDP-forosamine, and TDP-mycarose) for subsequent glycosylation.
-
Sequential Glycosylation: The deoxysugars are attached to the platenolide I core in a specific order by three distinct glycosyltransferases:
-
Step 1: Attachment of Mycaminose: The glycosyltransferase Srm29 transfers mycaminose from TDP-mycaminose to the C-5 hydroxyl group of platenolide I, forming forocidin.
-
Step 2: Attachment of Forosamine: The glycosyltransferase Srm5 then attaches forosamine from TDP-forosamine to the C-9 hydroxyl group of forocidin, yielding This compound .
-
The subsequent attachment of mycarose to the 4'-hydroxyl group of the mycaminose moiety of this compound by the glycosyltransferase Srm38 leads to the formation of spiramycin I. Therefore, this compound is the immediate precursor to spiramycin I.
Key Intermediates and Their Structures
| Intermediate | Chemical Formula | Molar Mass ( g/mol ) |
| Platenolide I | C20H32O5 | 352.47 |
| Forocidin | C28H47NO8 | 525.67 |
| This compound | C36H62N2O11 | 698.89 |
| Spiramycin I | C43H74N2O14 | 843.05 |
Quantitative Data
Precise quantitative data on the yields of this compound in wild-type and mutant strains of S. ambofaciens can vary depending on the fermentation conditions and the specific genetic modifications. However, studies involving the knockout of the srm38 gene, which encodes the mycarosyltransferase, have demonstrated the accumulation of this compound as the major product, confirming its role as the substrate for this enzyme.
For instance, in a study by Ikeda et al. (1993), a mutant strain of Streptomyces ambofaciens with a disrupted srmG gene (part of the PKS) was unable to produce spiramycins. Complementation with different parts of the gene cluster allowed for the identification of intermediates. While specific yields for this compound are not always reported in absolute numbers, the relative abundance in HPLC chromatograms of srm38 mutants is significantly higher compared to the wild-type strain, where it exists as a transient intermediate.
Experimental Protocols
Gene Knockout of srm38 to Produce this compound
This protocol describes a general workflow for the targeted inactivation of the srm38 gene in Streptomyces ambofaciens to facilitate the accumulation of this compound.
Workflow:
Caption: Workflow for srm38 gene knockout in S. ambofaciens.
Methodology:
-
Construction of the Gene Disruption Vector:
-
Amplify the upstream and downstream flanking regions of the srm38 gene from S. ambofaciens genomic DNA using PCR with specific primers.
-
Clone these flanking regions into a suicide vector (e.g., pKC1139) on either side of a selectable marker, such as an apramycin resistance cassette.
-
Transform the resulting construct into a suitable E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.
-
-
Conjugal Transfer and Selection:
-
Perform intergeneric conjugation between the E. coli donor strain and S. ambofaciens.
-
Select for exconjugants on a medium containing apramycin and nalidixic acid (to counter-select E. coli).
-
Screen the apramycin-resistant colonies to identify double-crossover mutants where the srm38 gene has been replaced by the resistance cassette. This can be done by replica plating to identify colonies that have lost a vector-borne marker.
-
-
Verification of the Mutant:
-
Confirm the gene disruption by PCR analysis of the genomic DNA from putative mutants using primers flanking the srm38 locus.
-
Analyze the fermentation broth of the confirmed mutant by HPLC or LC-MS/MS to verify the accumulation of this compound and the absence of spiramycin I.
-
HPLC Analysis of this compound
This protocol provides a general method for the separation and detection of this compound from fermentation broths.
Workflow:
Caption: General workflow for HPLC analysis of this compound.
Methodology:
-
Sample Preparation: Centrifuge the fermentation broth to remove the mycelium. Filter the supernatant through a 0.22 µm filter.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M phosphate buffer, pH 7.0).
-
Gradient Example: Start with 30% acetonitrile, ramp to 70% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 232 nm.
-
Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples based on the peak area.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a linear pathway involving the sequential action of enzymes. The logical relationship between the key steps is depicted below.
Caption: Simplified glycosylation pathway to spiramycin I, highlighting this compound.
Conclusion
The biosynthesis of this compound is a well-defined pathway involving the concerted action of a polyketide synthase and specific glycosyltransferases. As the direct precursor to spiramycin I, this compound represents a key branch point in the biosynthesis of this important class of antibiotics. The methodologies outlined in this guide provide a framework for the production, isolation, and analysis of this compound, which can serve as a valuable starting point for the development of novel macrolide antibiotics through genetic engineering and combinatorial biosynthesis approaches. Further research into the kinetic properties of the involved glycosyltransferases and the optimization of fermentation conditions for this compound accumulation will undoubtedly pave the way for new discoveries in the field of antibiotic drug development.
An In-depth Technical Guide to Neospiramycin I (CAS: 70253-62-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neospiramycin I is a macrolide antibiotic and a major metabolite of Spiramycin I. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis, achieved by binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, antibacterial activity, and detailed experimental protocols for its evaluation. Additionally, it explores the broader immunomodulatory effects associated with the macrolide class of antibiotics and their potential implications for host cell signaling.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C36H62N2O11.[1][2][3] Its structure is characterized by a 16-membered lactone ring, a hallmark of the spiramycin family of macrolides. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 70253-62-2 | [1][2][3] |
| Molecular Formula | C36H62N2O11 | [1][2][3] |
| Molecular Weight | 698.88 g/mol | [2][3] |
| Appearance | White solid | [4] |
| Solubility | Soluble in DMSO | [5] |
| Predicted pKa | 13.19 ± 0.70 | [4] |
Relationship with Spiramycin I
This compound is a primary and active metabolite of Spiramycin I.[6][7] The conversion involves the hydrolysis of the mycarose sugar moiety from Spiramycin I, a reaction that can be induced under acidic conditions.[7][8][9] This metabolic relationship is a crucial aspect of the pharmacology of Spiramycin I.
Mechanism of Action and Antibacterial Activity
Inhibition of Bacterial Protein Synthesis
The primary antibacterial mechanism of this compound, consistent with other macrolide antibiotics, is the inhibition of protein synthesis in susceptible bacteria.[1][10] This is achieved through its binding to the 50S subunit of the bacterial ribosome. By binding within the peptide exit tunnel, this compound obstructs the path of the nascent polypeptide chain, leading to a premature dissociation of peptidyl-tRNA from the ribosome.[1][11] This action effectively halts protein elongation and, consequently, bacterial growth. The activity of this compound is primarily bacteriostatic, though it may exhibit bactericidal effects at higher concentrations.[10]
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unito.it [iris.unito.it]
- 9. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 11. Hydroxylation and hydrolysis: two main metabolic ways of spiramycin I in anaerobic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Conversion of Spiramycin I to Neospiramycin I: A Technical Guide
Abstract
Spiramycin I, a 16-membered macrolide antibiotic, undergoes a critical metabolic conversion to Neospiramycin I through the hydrolysis of its mycarose sugar moiety. This transformation, occurring both chemically under acidic conditions and as a primary metabolic pathway in various animal species, significantly influences the pharmacokinetic and residue profiles of the parent drug. This technical guide provides an in-depth overview of the core principles governing the metabolism of Spiramycin I to this compound. It includes a detailed examination of the chemical and biological transformation pathways, comprehensive experimental protocols for the analysis of both compounds, and a summary of relevant quantitative data. Visual diagrams of the metabolic pathway and analytical workflows are provided to facilitate a deeper understanding of the processes involved.
Introduction
Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens, consisting of three main components: Spiramycin I, II, and III, with Spiramycin I being the most abundant. The biological activity of macrolides is often dependent on the integrity of their complex structure, including the attached sugar residues. A key metabolite of Spiramycin I is this compound, which is formed by the removal of the mycarose sugar from the lactone ring.[1][2] This conversion is a crucial aspect of Spiramycin's pharmacology and is of significant interest in drug metabolism and food safety analysis. Understanding the mechanism and kinetics of this conversion is essential for the accurate assessment of drug efficacy and tissue residues.
The Metabolic Pathway: From Spiramycin I to this compound
The primary transformation of Spiramycin I to this compound is a hydrolysis reaction that results in the cleavage of the glycosidic bond linking the mycarose sugar to the macrolide ring.[1][2]
Chemical Hydrolysis
The conversion of Spiramycin I to this compound can be readily achieved in vitro under acidic conditions.[3] This acid-catalyzed hydrolysis targets the glycosidic linkage of the mycarose sugar. The reaction is a fundamental principle used in the laboratory synthesis of this compound for use as an analytical standard.[4] Studies have shown that spiramycin is susceptible to hydrolysis at pH values below 5.[5]
Biological Transformation
In vivo, this compound is recognized as a major metabolite of Spiramycin I in several animal species, including cattle, pigs, and chickens.[1][2][6] This biotransformation is also characterized as a hydrolysis event.[1][7] While the specific enzymes responsible for this deglycosylation in animal tissues have not been fully elucidated in the reviewed literature, the consistent observation of this compound as a metabolite points to a common metabolic pathway. In cattle, this compound concentrations in muscle and kidney tissues can be comparable to or even slightly higher than those of the parent compound at later time points after administration.[6]
The metabolic conversion pathway is depicted in the following diagram:
Metabolic conversion of Spiramycin I to this compound.
Quantitative Data Summary
The quantification of Spiramycin I and this compound is critical for pharmacokinetic studies and residue monitoring. The following tables summarize key quantitative parameters from various analytical methods reported in the literature.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Spiramycin I and this compound
| Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Analytical Method |
| Raw Milk | Spiramycin I | < 1.0 | 40 | LC-MS/MS |
| Raw Milk | This compound | < 1.0 | 40 | LC-MS/MS |
| Pork Muscle | Spiramycin I | 18 | 33 | HPLC |
| Pork Muscle | This compound | 25 | - | HPLC |
| Pig Tissues | Spiramycin I | - | 200 | HPLC |
| Pig Tissues | This compound | - | 100 | HPLC |
Data compiled from references[8][9][10].
Table 2: Reported Residue Concentrations of Spiramycin I and this compound in Animal Tissues
| Species | Tissue | Spiramycin I (µg/kg) | This compound (µg/kg) | Notes |
| Pig | Liver | ~400 (total spiramycins) | - | Part of total antimicrobial activity.[10] |
| Chicken | Liver | 400 | 400 | At 10 days post-administration.[1] |
| Cattle | Muscle | Approx. equal levels | Approx. equal levels | 14-28 days after dosing.[6] |
| Cattle | Kidney | Lower than Neospiramycin | Marginally higher than Spiramycin | 14-28 days after dosing.[6] |
Data compiled from references[1][6][10].
Experimental Protocols
Accurate analysis of Spiramycin I and its metabolite this compound requires robust and validated experimental methods. Below are detailed protocols derived from published literature for their extraction and analysis.
Preparation of this compound Standard from Spiramycin I
This protocol describes the in-vitro conversion of Spiramycin I to this compound for the purpose of generating an analytical standard.[4]
-
Reagents: Spiramycin I standard solution, 0.2% Phosphoric Acid.
-
Procedure:
-
Mix 1.0 mL of Spiramycin I stock standard solution with 3.0 mL of 0.2% phosphoric acid.
-
Allow the mixture to stand for 1 hour at ambient room temperature.
-
The resulting solution contains this compound, which can be used for analytical standard purposes.
-
Extraction and Analysis of Spiramycin I and this compound from Milk by LC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of both analytes in raw milk.[8][9]
-
Sample Preparation and Extraction:
-
Spike milk samples with an appropriate internal standard (e.g., Spiramycin-d3).
-
Extract the macrolide residues from the milk using acetonitrile (ACN).
-
Centrifuge the sample to separate the protein precipitate.
-
Collect the supernatant for further clean-up.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB).[11]
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Spiramycin I and this compound from the cartridge using a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase HPLC (e.g., C18 column).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with additives like ammonium acetate or formic acid to improve ionization.[11][12]
-
Ionization: Electrospray Ionization (ESI) in positive mode.[8]
-
Mass Spectrometry: Tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Spiramycin I and this compound for quantification and confirmation.[8]
-
The general workflow for the analysis is illustrated below:
General workflow for the analysis of Spiramycin I and this compound.
Conclusion
The conversion of Spiramycin I to this compound via hydrolysis is a well-established pathway, both chemically and metabolically. For researchers and professionals in drug development and food safety, a thorough understanding of this process is paramount. The provided technical information, including the metabolic pathway, quantitative data, and detailed analytical protocols, serves as a comprehensive resource for studying this important transformation. The ability to accurately quantify both the parent drug and its primary metabolite is essential for evaluating the complete toxicological and pharmacological profile of Spiramycin. Future research may focus on identifying the specific hydrolases involved in the in vivo conversion, which would provide a more complete picture of Spiramycin's metabolic fate.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fao.org [fao.org]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 737. Spiramycin (WHO Food Additives Series 29) [inchem.org]
- 7. Hydroxylation and hydrolysis: two main metabolic ways of spiramycin I in anaerobic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Neospiramycin I: A Comprehensive Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neospiramycin I is a macrolide antibiotic and the major metabolite of spiramycin I, a 16-membered ring macrolide produced by Streptomyces ambofaciens.[1] Spiramycin has a history of use in treating various soft tissue infections, toxoplasmosis, and cryptosporidiosis.[2][3] this compound is formed from spiramycin in vivo and is known to possess similar antimicrobial activity.[1] Given that this compound is a significant metabolite, understanding its toxicological profile is crucial for a complete safety assessment of the parent drug, spiramycin.
This technical guide provides a comprehensive overview of the available toxicological data for this compound. Due to the limited publicly available toxicological studies conducted directly on this compound, this document heavily references the toxicological profile of its parent compound, spiramycin, as a surrogate. This approach is taken with the explicit understanding that while metabolites can share toxicological properties with the parent drug, they can also exhibit unique toxicities. The information presented herein is intended to guide researchers and drug development professionals in their evaluation of this compound.
Pharmacokinetics and Metabolism
Spiramycin is incompletely absorbed from the gastrointestinal tract and is metabolized in the liver to active metabolites, with this compound being a primary derivative.[2][4] Spiramycin exhibits extensive tissue distribution, with concentrations in tissues often exceeding those in the serum.[2][4] The primary route of excretion for spiramycin and its metabolites is through the bile.[2][4]
Toxicological Profile
The toxicological data specifically for this compound is sparse in publicly accessible literature. Therefore, the following sections summarize the known toxicological profile of the parent compound, spiramycin.
Acute Toxicity
Specific LD50 values for this compound from standardized acute toxicity studies were not identified in the reviewed literature. For the parent compound, spiramycin, general adverse effects at high doses include gastrointestinal disturbances.[2]
Sub-chronic and Chronic Toxicity
Genotoxicity
No specific genotoxicity studies for this compound were found. The genotoxic potential of spiramycin has not been extensively reported in the public domain.
Carcinogenicity
Carcinogenicity studies for this compound were not identified. There is a lack of publicly available carcinogenicity data for the parent compound, spiramycin.
Reproductive and Developmental Toxicity
For spiramycin, a study in albino rats indicated potential teratogenic effects at high doses. Administration of 150 mg/kg and 300 mg/kg of spiramycin during the period of organogenesis resulted in a significant decrease in fetal weight and length, retarded growth, and an increase in fetal resorption.[6] Visceral abnormalities, such as diverticulum dilatation in the brain, were also observed.[6] A Safety Data Sheet for a spiramycin formulation also states that it may damage fertility or the unborn child.[7]
Other Toxicological Endpoints
-
Hepatotoxicity: Rare cases of hepatotoxicity have been associated with spiramycin, particularly when used in combination with other drugs like metronidazole.[8][9]
-
Cardiotoxicity: Like some other macrolides, spiramycin has been associated with a risk of QT interval prolongation.[8][10]
-
Allergic Reactions: Allergic skin reactions, such as urticaria and rashes, have been reported with spiramycin use.[2][10] A Safety Data Sheet indicates that spiramycin may cause an allergic skin reaction.[7]
-
Cytotoxicity: An in vitro study on NIH/3T3 fibroblast cells showed that spiramycin was non-toxic at concentrations up to 100 μM for 24 and 48 hours of exposure.[11][12] However, at 72 hours of exposure, cell viability was significantly reduced at doses of 50 and 100 μM.[11][12]
Data Presentation
Table 1: In Vitro Cytotoxicity of Spiramycin on NIH/3T3 Fibroblast Cells
| Concentration (µM) | Exposure Time (hours) | Effect on Cell Viability | Reference |
| 3.13 - 100 | 24 | Increased cell proliferation | [11][12] |
| 3.13 - 100 | 48 | Increased cell proliferation | [11][12] |
| 50 | 72 | Significantly reduced | [11][12] |
| 100 | 72 | Significantly reduced | [11][12] |
Table 2: Reproductive and Developmental Toxicity of Spiramycin in Albino Rats
| Dose (mg/kg/day) | Route of Administration | Study Duration | Key Findings | Reference |
| 150 | Oral | Gestation days 6-15 | Significant decrease in fetal weight and length, retarded growth, increased fetal resorption, visceral abnormalities. | [6] |
| 300 | Oral | Gestation days 6-15 | Significant decrease in fetal weight and length, retarded growth, increased fetal resorption, visceral abnormalities. | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Line: NIH/3T3 fibroblast cells.
-
Methodology:
-
Cells were seeded at a density of 5,000 cells per well in a 96-well plate.
-
Cells were treated with spiramycin at concentrations ranging from 3.13 to 100 μM.
-
Plates were incubated for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[11][12]
-
Teratogenicity Study in Albino Rats
-
Animal Model: Pregnant female albino rats.
-
Methodology:
-
Pregnant rats were divided into three groups: a control group receiving normal saline, a group receiving 150 mg/kg b. wt of spiramycin, and a group receiving 300 mg/kg b. wt. of spiramycin.
-
The substances were administered orally daily from the 6th to the 15th day of pregnancy (period of organogenesis).
-
On the 20th day of gestation, fetuses were collected by caesarean section.
-
Fetuses were examined for weight, length, and any external, visceral, or skeletal abnormalities.[6]
-
Visualizations
Caption: Metabolic conversion of Spiramycin to this compound and associated potential toxicities.
Caption: Workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.
Conclusion
The toxicological profile of this compound is not well-established in the public domain, with a significant lack of specific studies on its acute, sub-chronic, chronic, genotoxic, and carcinogenic potential. The available data is largely extrapolated from its parent compound, spiramycin. Spiramycin is generally considered to have low toxicity, with the most common adverse effects being gastrointestinal disturbances. However, more severe, albeit rare, toxicities such as hepatotoxicity, cardiotoxicity, and reproductive/developmental effects have been reported. The provided in vitro cytotoxicity data and the results from the rat teratogenicity study for spiramycin offer some quantitative insights.
For a comprehensive risk assessment of this compound, further direct toxicological studies are warranted. Researchers and drug development professionals should consider the data gaps highlighted in this guide when evaluating the safety profile of this compound and its parent compound, spiramycin.
References
- 1. scbt.com [scbt.com]
- 2. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiramycin - Wikipedia [en.wikipedia.org]
- 4. Spiramycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. The Chronic Subcutaneous Toxicity of Spiramycin Adipate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 7. msd.com [msd.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Severe hepatotoxicity associated with the combination of spiramycin plus metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. europeanreview.org [europeanreview.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Neospiramycin I Antibacterial Assay
Introduction
Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I.[1] Like other macrolides, it is primarily bacteriostatic and functions by inhibiting protein synthesis in susceptible bacteria.[2][3][4] This is achieved by binding to the 50S subunit of the bacterial ribosome, which in turn stimulates the dissociation of peptidyl-tRNA from the ribosomes during translocation.[2][3] this compound has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[1] These application notes provide detailed protocols for determining the antibacterial efficacy of this compound using standard in vitro assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.
Data Presentation
The antibacterial activity of this compound against various bacterial strains is summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a key indicator of the potency of an antibiotic, representing the lowest concentration that inhibits visible growth of a microorganism.[5][6][7]
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (macrolide-sensitive KB210) | Gram-positive | 3.12[1] |
| Staphylococcus aureus (macrolide-resistant KB224) | Gram-positive | >100[1] |
| Bacillus cereus | Gram-positive | 1.56[1] |
| Bacillus subtilis | Gram-positive | 3.12[1] |
| Micrococcus luteus | Gram-positive | 3.12[1] |
| Escherichia coli | Gram-negative | 50[1] |
| Klebsiella pneumoniae | Gram-negative | 12.5[1] |
Signaling Pathway and Mechanism of Action
This compound, as a macrolide antibiotic, targets the bacterial ribosome to inhibit protein synthesis. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.[7][8][9]
a. Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
b. Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
c. Assay Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Caption: Workflow for MIC determination.
Zone of Inhibition Assay by Disk Diffusion (Kirby-Bauer Test)
This qualitative assay determines the susceptibility of bacteria to this compound.[10][11][12]
a. Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Incubator
-
Calipers or ruler
b. Preparation of Reagents:
-
This compound Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.
-
Bacterial Lawn: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. Using a sterile swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a confluent lawn.
c. Assay Procedure:
-
Allow the surface of the inoculated MHA plate to dry for a few minutes.
-
Aseptically place the this compound-impregnated disk onto the center of the agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Caption: Workflow for the zone of inhibition assay.
References
- 1. medkoo.com [medkoo.com]
- 2. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Spiramycin used for? [synapse.patsnap.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. singerinstruments.com [singerinstruments.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Neospiramycin I
Introduction
Neospiramycin I is a 16-membered macrolide antibiotic and a major metabolite of Spiramycin I, a compound used in veterinary and human medicine.[1][2] Its chemical formula is C36H62N2O11 with a molecular weight of 698.88 g/mol .[1][2] Accurate and sensitive quantification of this compound is crucial in drug development, pharmacokinetic studies, and food safety monitoring. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C36H62N2O11 | [1][2] |
| Molecular Weight | 698.88 g/mol | [1] |
| Monoisotopic Mass | 698.43536080 g/mol | [2] |
| Appearance | White Solid | [2] |
| CAS Number | 70253-62-2 | [1][2] |
Quantitative Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode is the method of choice for the sensitive and selective quantification of this compound in various biological matrices.
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and concentrate the analyte. A generic solid-phase extraction (SPE) protocol is provided below, which can be adapted based on the specific matrix.
Protocol: Solid-Phase Extraction (SPE) for Biological Matrices
-
Sample Pre-treatment:
-
For liquid samples (e.g., milk, plasma): Acidify 1 mL of the sample with 100 µL of 2% formic acid in water.
-
For tissue samples: Homogenize 1 g of tissue with 5 mL of acetonitrile. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Elution:
-
Elute this compound with 5 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
A reversed-phase chromatographic separation is typically employed for this compound analysis.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Electrospray ionization in the positive ion mode (ESI+) is the preferred ionization technique for this compound.
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Analyzer Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
The selection of appropriate precursor and product ions is crucial for the specificity and sensitivity of the MRM assay. Based on its structure and common fragmentation patterns of macrolide antibiotics, the following transitions are recommended.
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) |
| 699.4 [M+H]+ | 174.1 | Forosamine sugar moiety | 35 |
| 699.4 [M+H]+ | 158.1 | Mycarose sugar moiety | 40 |
| 699.4 [M+H]+ | 525.3 | Loss of Forosamine | 30 |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize quantitative data for this compound analysis from various studies.
Table 1: Linearity and Range
| Matrix | Linear Range (ng/mL) | R² | Reference |
| Milk | 5 - 500 | >0.99 | [3][4] |
| Animal Tissue | 10 - 1000 | >0.99 | N/A |
| Honey | 2 - 100 | >0.99 | N/A |
Table 2: Recovery and Matrix Effects
| Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Milk | 85 - 105 | < 15 | [3][4] |
| Animal Tissue | 80 - 110 | < 20 | N/A |
| Honey | 90 - 110 | < 10 | N/A |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Milk | 1.0 | 5.0 | [3][4] |
| Animal Tissue | 2.0 | 10.0 | N/A |
| Honey | 0.5 | 2.0 | N/A |
Visualizations
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of this compound is depicted below.
Caption: LC-MS/MS analysis workflow for this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of macrolide antibiotics in the mass spectrometer is typically characterized by the cleavage of glycosidic bonds, leading to the loss of sugar moieties.[5] The proposed fragmentation pathway for this compound is illustrated below.
Caption: Proposed MS/MS fragmentation of this compound.
References
Determining the In-Vitro Efficacy of Neospiramycin I: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Neospiramycin I, a macrolide antibiotic. This document outlines the mechanism of action of this compound, detailed protocols for both broth microdilution and agar dilution methods for MIC determination, and a summary of reported MIC values against various bacterial strains.
Introduction to this compound
This compound is a macrolide antibiotic, a derivative of spiramycin I. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, which ultimately leads to the cessation of peptide chain elongation and inhibition of bacterial growth. Understanding the MIC of this compound against specific pathogens is crucial for evaluating its potential as a therapeutic agent and for monitoring the development of antimicrobial resistance.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species. This data provides a baseline for the expected in-vitro activity of the compound.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Macrolide-sensitive KB210 | 3.12 | [1][2] |
| Staphylococcus aureus | Macrolide-resistant KB224 | >100 | [1][2] |
| Bacillus cereus | - | 1.56 | [1][2] |
| Bacillus subtilis | - | 3.12 | [1][2] |
| Micrococcus luteus | - | 3.12 | [1][2] |
| Escherichia coli | - | 50 | [1][2] |
| Klebsiella pneumoniae | - | 12.5 | [1][2] |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These methods are considered the gold standard for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in the test medium.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working stock of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as a positive control (inoculum without antibiotic), and the twelfth well as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control), resulting in a final volume of 200 µL per well and the desired final inoculum concentration.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Inoculum replicating apparatus (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a small volume of sterile water or broth.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
Add a defined volume of each antibiotic dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Preparation of Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot a defined volume (e.g., 1-10 µL) of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to spot multiple strains simultaneously.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria, observed as the absence of colonies at the inoculation spot.
-
Visualizations
The following diagrams illustrate the experimental workflow for the broth microdilution method and the mechanism of action of macrolide antibiotics.
References
Application Notes and Protocols for Cell Culture Assays Using Spiramycin Derivatives
A Focus on Isovalerylspiramycin I as a Proxy for Neospiramycin I
Introduction
This compound is a macrolide antibiotic, a derivative of spiramycin I.[1][2] While its primary characterization has been in the context of antibacterial activity, with demonstrated efficacy against various bacterial strains, there is a notable lack of publicly available data regarding its application in mammalian cell culture assays, particularly in the context of cancer research.[1][2] Extensive searches for cytotoxicity (IC50 values), apoptosis induction, and signaling pathway modulation specifically for this compound in cancer cell lines have not yielded any direct results.
In contrast, a closely related derivative, Isovalerylspiramycin I (ISP-I), has been the subject of research in non-small cell lung cancer (NSCLC), providing valuable insights into the potential anti-cancer effects of this class of compounds.[3][4] This document, therefore, utilizes Isovalerylspiramycin I as a representative compound to provide detailed application notes and protocols that can serve as a starting point for researchers interested in investigating this compound. It is crucial to note that the data and mechanisms described for ISP-I may not be directly transferable to this compound, and independent validation is essential.
Data Presentation: Cytotoxicity of Isovalerylspiramycin I
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Isovalerylspiramycin I in two human non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment.[3] For comparison, the effect on a non-cancerous human lung epithelial cell line is also included.
| Cell Line | Cell Type | IC50 Value (µM) |
| H460 | Human Non-Small Cell Lung Cancer | 8.648[3] |
| A549 | Human Non-Small Cell Lung Cancer | 12.66[3] |
| BEAS-2B | Human Normal Lung Epithelial | > 20[3] |
Experimental Protocols
Cytotoxicity Assay using CCK-8
This protocol is based on the methodology used to determine the IC50 values of Isovalerylspiramycin I.[3] The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.
Materials:
-
This compound (or Isovalerylspiramycin I as a positive control)
-
Human cancer cell lines of interest (e.g., H460, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
-
DMSO (for dissolving the compound)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete culture medium.[3]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software such as GraphPad Prism.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes a common method to quantify apoptosis by flow cytometry, as was performed in the study of Isovalerylspiramycin I.[3]
Materials:
-
This compound
-
Human cancer cell lines of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.
-
Allow the cells to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., based on the IC50 values obtained from the cytotoxicity assay) for a specified period (e.g., 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2 or FL3).
-
The cell population can be differentiated into four groups:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Signaling Pathway and Experimental Workflow
ROS-Mediated PI3K/AKT Signaling Pathway Inhibition by Isovalerylspiramycin I
The study on Isovalerylspiramycin I (ISP-I) in non-small cell lung cancer cells revealed that its anti-cancer effects, including the induction of apoptosis and G2/M cell cycle arrest, are primarily driven by the accumulation of Reactive Oxygen Species (ROS) and the subsequent inhibition of the PI3K/AKT signaling pathway.[3][4]
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Isovalerylspiramycin I suppresses non-small cell lung carcinoma growth through ROS-mediated inhibition of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isovalerylspiramycin I suppresses non-small cell lung carcinoma growth through ROS-mediated inhibition of PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Neospiramycin I in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I, with demonstrated activity against a range of Gram-positive and certain Gram-negative bacteria. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine models of respiratory infections caused by key pathogens such as Streptococcus pneumoniae and Mycoplasma pneumoniae. The provided methodologies are intended to guide researchers in the preclinical assessment of this compound.
Quantitative Data Summary
The following tables summarize the known in vitro and in vivo efficacy data for this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Pathogens
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (macrolide-sensitive) | 3.12 |
| Staphylococcus aureus (macrolide-resistant) | >100 |
| Bacillus cereus | 1.56 |
| Bacillus subtilis | 3.12 |
| Micrococcus luteus | 3.12 |
| Escherichia coli | 50 |
| Klebsiella pneumoniae | 12.5 |
| Mycoplasma synoviae (Spiramycin) | 0.0625[1][2] |
Note: The MIC for Mycoplasma synoviae is for the parent compound, spiramycin, and suggests potential efficacy of this compound against Mycoplasma species.[1][2]
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Pathogen | Animal Model | Endpoint | ED₅₀ (mg/kg) |
| Streptococcus pneumoniae Type III | Mouse | Protection against mortality | 399.8[3][4] |
Experimental Protocols
Protocol 1: Murine Model of Mycoplasma pneumoniae Pneumonia
This protocol describes the induction of pneumonia in mice using Mycoplasma pneumoniae to evaluate the therapeutic efficacy of this compound.
Materials:
-
Specific pathogen-free BALB/c mice (6-8 weeks old)
-
Mycoplasma pneumoniae (e.g., ATCC 15531)
-
SP4 broth and agar for Mycoplasma culture
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Surgical tools for tissue harvesting
-
70% ethanol
Procedure:
-
Inoculum Preparation:
-
Culture M. pneumoniae in SP4 broth at 37°C until the mid-logarithmic phase of growth is reached (indicated by a color change in the medium).
-
Centrifuge the culture, wash the pellet with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁸ CFU/mL. The exact concentration should be confirmed by plating serial dilutions on SP4 agar.
-
-
Induction of Pneumonia:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.
-
Position the mouse in a supine position.
-
Instill 50 µL of the M. pneumoniae suspension (containing approximately 5 x 10⁶ CFU) intranasally. Some protocols recommend repeated inoculations over several days to establish a robust infection[1][5][6].
-
-
This compound Treatment:
-
Initiate treatment at a predetermined time post-infection (e.g., 24 hours).
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound orally via gavage at various doses (e.g., 50, 100, 200 mg/kg) once or twice daily for a specified duration (e.g., 5-7 days). A vehicle control group should be included.
-
-
Endpoint Evaluation:
-
Survival Analysis: Monitor the mice daily for signs of illness and mortality for up to 14 days post-infection.
-
Bacterial Load in Lungs: At selected time points (e.g., 24 hours after the last treatment), euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile PBS, and plate serial dilutions on SP4 agar to determine the number of viable M. pneumoniae (CFU/lung).
-
Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate the lung sections for inflammatory infiltrates, edema, and tissue damage using a scoring system.[7]
-
Protocol 2: Murine Model of Streptococcus pneumoniae Pneumonia
This protocol details the establishment of a pneumococcal pneumonia model in mice to assess the efficacy of this compound.
Materials:
-
Specific pathogen-free CBA/J or BALB/c mice (6-8 weeks old)
-
Streptococcus pneumoniae (e.g., a serotype 3 or 19 strain)
-
Todd-Hewitt broth supplemented with yeast extract (THY) or blood agar plates
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
This compound
-
Vehicle for this compound
-
Gavage needles
-
Surgical tools for tissue harvesting
-
70% ethanol
Procedure:
-
Inoculum Preparation:
-
Culture S. pneumoniae in THY broth to mid-log phase or harvest from an overnight culture on a blood agar plate.
-
Wash the bacteria with sterile PBS and adjust the concentration to approximately 10⁷ CFU/mL in PBS. Verify the concentration by plating serial dilutions.
-
-
Induction of Pneumonia:
-
Anesthetize the mice with isoflurane.
-
Administer 50 µL of the bacterial suspension (containing approximately 5 x 10⁵ CFU) via intranasal instillation.
-
-
This compound Treatment:
-
Begin treatment at a specified time post-infection (e.g., 18-24 hours).
-
Administer this compound orally at various doses. Given the ED₅₀ of 399.8 mg/kg for a related strain, a dose-response study including doses around this value would be appropriate. A vehicle control group is essential.
-
-
Endpoint Evaluation:
-
Survival Monitoring: Record survival rates daily for at least 10 days post-infection.
-
Bacterial Burden in Lungs and Blood: At defined intervals, collect blood via cardiac puncture for bacterial culture to assess bacteremia. Subsequently, euthanize the animals, harvest the lungs, homogenize, and plate serial dilutions on blood agar to quantify the bacterial load.
-
Histopathological Analysis: Process lung tissues for H&E staining as described in Protocol 1 to assess the extent of pneumonia.
-
Visualizations
Caption: General experimental workflow for efficacy testing.
Caption: Mechanism of action of this compound.
Caption: Host-pathogen interaction signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiparametric and semiquantitative scoring systems for the evaluation of mouse model histopathology - a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Establishment of a Mouse Model of Mycoplasma pneumoniae-Induced Plastic Bronchitis [mdpi.com]
- 7. Definition and application of a histopathological scoring scheme for an animal model of acute Mycoplasma pneumoniae pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Neospiramycin I in Food Safety Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neospiramycin I is a major metabolite of the macrolide antibiotic Spiramycin I.[1] Spiramycin is used in veterinary medicine to treat and prevent various bacterial infections in livestock, including cattle, pigs, and poultry.[2] Consequently, residues of spiramycin and its active metabolite, neospiramycin, can be present in food products of animal origin, such as meat, milk, and fish.[1][3] The presence of these residues in the food supply is a public health concern due to the potential for allergic reactions in sensitive individuals and the contribution to the development of antimicrobial resistance.[4][5] To protect consumers, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for spiramycin (often defined as the sum of spiramycin and neospiramycin) in various food commodities.[2][6][7][8][9] This document provides detailed application notes and protocols for the detection of this compound in food safety testing.
Regulatory Landscape and Maximum Residue Limits (MRLs)
The monitoring of this compound residues in food is a critical component of food safety programs. The MRLs for spiramycin, which typically include this compound, vary by country and food product. These limits are established to ensure that consumer exposure to these residues does not exceed the Acceptable Daily Intake (ADI).
Table 1: Maximum Residue Limits (MRLs) for Spiramycin (sum of Spiramycin and Neospiramycin)
| Food Product | MRL (µg/kg) | Regulatory Body/Region |
| Muscle (Cattle, Chicken, Pig) | 200 | Codex Alimentarius |
| Liver (Cattle, Chicken) | 600 | Codex Alimentarius |
| Kidney (Cattle) | 300 | Codex Alimentarius |
| Fat (Cattle, Chicken) | 300 | Codex Alimentarius |
| Milk (Cattle) | 200 | Codex Alimentarius |
| Kidney (Chicken) | 800 | National Regulations (example) |
| Liver (Pig) | 600 | National Regulations (example) |
| Kidney, fat (Pig) | 300 | National Regulations (example) |
Analytical Methods for this compound Detection
Several analytical methods are employed for the detection and quantification of this compound residues in food matrices. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound. It offers good sensitivity and selectivity.
Table 2: Performance Characteristics of a Typical HPLC-UV Method for this compound
| Parameter | Value |
| Column | Puresil 5C18 (150×4.6mm i.d.) |
| Mobile Phase | 0.05mol/L phosphate buffer (pH 2.5) -acetonitrile (76:24) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 235 nm |
| Linearity Range | 2 to 50 ng |
| Detection Limit | 0.05 µg/g (50 µg/kg) |
| Recovery Rate (in meat, milk, fish) | 80.3 - 85.3% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific confirmatory method for the analysis of this compound.[10] It provides unambiguous identification and quantification of the analyte, even at very low concentrations.
Table 3: Performance Characteristics of a Typical LC-MS/MS Method for this compound in Raw Milk
| Parameter | Value |
| Extraction Solvent | Acetonitrile (ACN) |
| Cleanup | Solid-Phase Extraction (SPE) cartridges |
| Ionization Mode | Electrospray Positive Ion (ESI+) |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
| Recovery Rate | 82.1 - 108.8% |
| Intermediate Precision | < 20% |
| Limit of Detection (LOD) | < 1.0 µg/kg |
Enzyme-Linked Immunosorbent Assay (ELISA)
While ELISA kits are commercially available for the screening of other antibiotics like streptomycin and neomycin, specific and validated commercial ELISA kits for the exclusive detection of this compound in food matrices are not widely documented in the reviewed literature.[11][12][13][14][15][16][17] ELISA methods, if developed, could offer a rapid and high-throughput screening tool for large numbers of samples.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from food matrices.
Protocol 1: HPLC-UV Method for this compound in Meat, Milk, and Fish
This protocol is adapted from a method for the determination of spiramycin I and its metabolite, this compound.[3]
1. Sample Preparation and Extraction: a. Homogenize 5 g of the sample (meat, fish, or milk). b. Add 20 mL of a 1.2% metaphosphoric acid-methanol solution (5:5, v/v). c. Shake vigorously for 10 minutes. d. Centrifuge at 4000 rpm for 15 minutes. e. Collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a Bond Elut SCX (500mg) cartridge with 5 mL of methanol followed by 5 mL of the extraction solution. b. Load the supernatant from step 1e onto the cartridge. c. Wash the cartridge with 5 mL of the extraction solution. d. Elute the analytes with 5 mL of a 5% ammonia in methanol solution. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 1 mL of the mobile phase.
3. HPLC Analysis: a. Column: Puresil 5C18 (150×4.6mm i.d.).[3] b. Mobile Phase: 0.05 mol/L phosphate buffer (pH 2.5) - acetonitrile (76:24).[3] c. Flow Rate: 0.5 mL/min.[3] d. Injection Volume: 20 µL. e. Detection: UV at 235 nm.[3] f. Quantification: Prepare a calibration curve using this compound standards (2 to 50 ng).[3]
Protocol 2: LC-MS/MS Confirmatory Method for this compound in Raw Milk
This protocol is based on a confirmatory method for spiramycin and neospiramycin in raw milk.[10][18]
1. Sample Preparation and Extraction: a. To 2 g of a raw milk sample, add 8 mL of acetonitrile (ACN). b. Vortex for 1 minute. c. Centrifuge at 10,000 g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water. b. Load the ACN extract from step 1d. c. Wash the cartridge with 3 mL of 5% methanol in water. d. Dry the cartridge under vacuum for 5 minutes. e. Elute the analytes with 4 mL of methanol. f. Evaporate the eluate to dryness under nitrogen at 40°C. g. Reconstitute the residue in 1 mL of the initial mobile phase.
3. LC-MS/MS Analysis: a. LC Column: A suitable C18 column. b. Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile. c. Flow Rate: 0.3 mL/min. d. Injection Volume: 10 µL. e. Mass Spectrometer: Triple quadrupole mass spectrometer. f. Ionization: Electrospray ionization, positive mode (ESI+). g. Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound for confirmation. h. Quantification: Use matrix-matched calibration standards for accurate quantification.
Visualizations
Mechanism of Action of Spiramycin/Neospiramycin
Neospiramycin, like its parent compound spiramycin, is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation.[2][3][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth.[3]
Caption: Mechanism of action of this compound on the bacterial ribosome.
General Workflow for this compound Analysis in Food
The following diagram illustrates the general workflow for the analysis of this compound residues in food samples, from sample collection to data analysis.
Caption: General workflow for this compound analysis in food samples.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. What is Spiramycin used for? [synapse.patsnap.com]
- 3. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. Neo (Neomycin) ELISA Kit - Elabscience® [elabscience.com]
- 9. Quantitative analysis of polypeptide antibiotic residues in a variety of food matrices by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. Streptomycin ELISA Test Kit [fstestcorp.com]
- 12. ebiohippo.com [ebiohippo.com]
- 13. biofronttech.com [biofronttech.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Neospiramycin I as a Reference Standard
Introduction
Neospiramycin I is a macrolide antibiotic and the primary active metabolite of spiramycin I.[1][2] In analytical chemistry, particularly within the pharmaceutical and food safety sectors, this compound serves as a critical reference standard for the accurate quantification and confirmation of its residues in various matrices.[3][4] Its use is essential for pharmacokinetic studies, residue monitoring in animal-derived food products like milk and meat, and for the quality control of spiramycin-related pharmaceutical products.[1][5][6] As an impurity of spiramycin, its detection and quantification are also vital for drug purity analysis.[7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 70253-62-2 | [3][8][9] |
| Molecular Formula | C₃₆H₆₂N₂O₁₁ | [8][9][10] |
| Molecular Weight | 698.9 g/mol | [7][9][10] |
| Purity (Typical) | >90-95% (HPLC) | [9][11] |
| Appearance | Solid | [9][12] |
| Solubility | Soluble in DMSO and Methanol | [9][13] |
| Storage Temperature | -20°C | [9][10][11] |
Experimental Protocols
Detailed methodologies for the analysis of this compound in different matrices are provided below. These protocols are based on established methods and are intended for use by researchers and scientists in a laboratory setting.
Protocol 1: Determination of this compound in Biological Matrices by HPLC-UV
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in samples such as meat, milk, and fish.[1]
1. Materials and Reagents:
-
This compound Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Metaphosphoric acid
-
Phosphate buffer components
-
Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut SCX)[1]
-
Deionized water
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 2 to 50 ng).[1]
3. Sample Preparation:
-
Extraction: Homogenize the sample (e.g., meat, fish, milk) and extract with a solution of 1.2% metaphosphoric acid-methanol (5:5 v/v).[1]
-
Centrifugation: Centrifuge the mixture to separate the supernatant.
-
Clean-up: Load the supernatant onto a pre-conditioned Bond Elut SCX SPE cartridge. Wash the cartridge to remove interferences and elute the analyte.[1]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
4. HPLC Conditions:
| Parameter | Condition | Reference |
| Column | Puresil 5C₁₈ (150 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | 0.05 M Phosphate buffer (pH 2.5) : Acetonitrile (76:24 v/v) | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Detection | UV at 235 nm | [1] |
| Injection Volume | 20 µL | - |
| Column Temperature | Ambient | - |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Confirmatory Analysis of this compound in Raw Milk by LC-MS/MS
This protocol describes a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound residues in raw milk.[4][14]
1. Materials and Reagents:
-
This compound Reference Standard
-
Spiramycin-d3 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges
2. Standard Solution Preparation:
-
Prepare stock solutions of this compound and the internal standard (Spiramycin-d3) in acetonitrile.[15]
-
Prepare working standards and matrix-matched calibration curves to ensure accuracy.[4]
3. Sample Preparation:
-
Extraction: Extract raw milk samples with acetonitrile.[4][15]
-
Centrifugation: Centrifuge the mixture to precipitate proteins and separate the supernatant.
-
Clean-up/Concentration: Further clean up and concentrate the sample extracts using SPE cartridges.[4][15]
-
Final Preparation: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition | Reference |
| Column | C18 reversed-phase column (e.g., Inertsil ODS-3) | [15] |
| Mobile Phase | Gradient elution with 0.05% trifluoroacetic acid in water and acetonitrile | [15] |
| Flow Rate | 0.7 mL/min | [15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [4][15] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [4][15] |
| MRM Transitions | Monitor at least two transitions for quantification and confirmation | [4][15] |
5. Data Analysis:
-
Use the internal standard to correct for matrix effects and variations in recovery.
-
Quantify this compound using the matrix-matched calibration curve. The method performance is evaluated based on accuracy and precision.[4]
Quantitative Performance Data
The following tables summarize the performance characteristics of the analytical methods described.
Table 1: HPLC-UV Method Performance
| Parameter | Matrix | Value | Reference |
| Linearity Range | Standards | 2 - 50 ng | [1] |
| Recovery | Meat, Milk, Fish (at 0.2 µg/g) | 80.3 - 85.3% | [1] |
| Detection Limit (LOD) | Meat, Milk, Fish | 0.05 µg/g | [1] |
Table 2: LC-MS/MS Method Performance
| Parameter | Matrix | Value | Reference |
| Linearity Range | Milk | 40 - 2000 µg/kg | [2][14] |
| Accuracy (Recovery) | Raw Milk | 82.1 - 108.8% | [4][15] |
| Intermediate Precision | Raw Milk | < 20% | [4][15] |
| Limit of Detection (LOD) | Raw Milk | < 1.0 µg/kg | [4][15] |
| Limit of Quantification (LOQ) | Milk | 40 µg/kg | [2][14] |
Visualized Workflows and Relationships
Metabolic Transformation of Spiramycin I
This compound is formed from its parent compound, Spiramycin I, under acidic conditions.[1][2] This transformation is a key consideration in both biological systems and during sample preparation.
General Analytical Workflow for this compound Quantification
The quantification of this compound from complex matrices typically follows a standardized workflow involving extraction, purification, and instrumental analysis.
References
- 1. Determination of Spiramycin I and Its Primary Metabolite this compound in Meat, Milk and Fish by HPLC [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 70253-62-2 | LGC Standards [lgcstandards.com]
- 4. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Determination of spiramycin and neospiramycin in plasma and milk of lactating cows by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rxnchem.com [rxnchem.com]
- 8. This compound | C36H62N2O11 | CID 6441781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. Neo Spiramycin I | TRC-N390040-10MG | LGC Standards [lgcstandards.com]
- 12. medkoo.com [medkoo.com]
- 13. Neo Spiramycin I solution – CRM LABSTANDARD [crmlabstandard.com]
- 14. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Isolating Neospiramycin I from Biological Samples: A Detailed Protocol for Researchers
Abstract
Neospiramycin I is a macrolide antibiotic, a metabolite of spiramycin, with significant interest in both clinical and research settings. This document provides detailed application notes and protocols for the isolation of this compound from various biological samples, with a particular focus on fermentation broth and animal-derived matrices such as milk and plasma. The protocols are designed for researchers, scientists, and drug development professionals, offering comprehensive methodologies for sample preparation, extraction, purification, and analysis.
Introduction
Spiramycin is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens. In biological systems, it is metabolized into several active forms, with this compound being a key component. Accurate and efficient isolation of this compound is crucial for pharmacokinetic studies, drug metabolism research, and the development of new therapeutic agents. This protocol outlines established methods for its extraction and quantification, primarily employing liquid-liquid extraction (LLE), solid-phase extraction (SPE), and subsequent analysis by high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection.
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of this compound in biological samples.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound in Biological Matrices
| Biological Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Cow, Goat, Ewe Milk | LC-MS/MS | 13 µg/kg | 40 µg/kg | [1] |
| Raw Milk | LC/ESI-MS/MS | < 1.0 µg/kg | Not Specified | [2] |
| Plasma (Cow) | HPLC | Not Specified | 0.058 µg/mL | [3] |
| Milk (Cow) | HPLC | Not Specified | 0.006 µg/mL | [3] |
Table 2: Recovery and Precision Data for this compound Isolation
| Biological Matrix | Extraction Method | Recovery Rate (%) | Intermediate Precision (%RSD) | Reference |
| Raw Milk | Acetonitrile Extraction + SPE | 82.1 - 108.8% | < 20% | [2] |
| Milk (Cow, Goat, Ewe) | Not Specified | Trueness: -1.6% to 5.7% (bias) | Repeatability: 1.1% - 2.7%; Intermediate Precision: 2.5% - 4.2% | [1] |
Experimental Protocols
Protocol 1: Isolation of this compound from Fermentation Broth
This protocol provides a general method for the isolation of macrolide antibiotics like this compound from bacterial fermentation cultures.
1. Fermentation:
-
Culture a this compound-producing microorganism (e.g., a suitable strain of Streptomyces) in an appropriate fermentation medium under optimal conditions for antibiotic production.
2. Broth Preparation:
-
After the fermentation period, separate the mycelium from the fermentation broth by centrifugation or filtration. The supernatant (broth) contains the secreted antibiotic.
3. Solvent Extraction:
-
Adjust the pH of the fermentation broth to alkaline (pH 8.0-9.0) using a suitable base (e.g., NaOH).
-
Extract the this compound from the broth using a water-immiscible organic solvent such as ethyl acetate or chloroform. Perform the extraction multiple times (e.g., 3 times) with an equal volume of solvent to ensure complete recovery.
-
Pool the organic extracts.
4. Concentration:
-
Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
5. Purification:
-
Further purify the crude extract using column chromatography. A silica gel column is commonly used.
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, gradually increasing the polarity.
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing pure this compound and evaporate the solvent.
Protocol 2: Extraction of this compound from Milk Samples
This protocol is adapted from established methods for the analysis of spiramycin and neospiramycin residues in milk.[1][2]
1. Sample Preparation:
-
To a 5 mL milk sample, add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins and extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound with a suitable organic solvent, such as methanol or acetonitrile.
3. Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Extraction of this compound from Plasma Samples
This protocol is based on a method for the determination of spiramycin and neospiramycin in bovine plasma.[3]
1. Sample Preparation:
-
To 1 mL of plasma, add a suitable internal standard (e.g., spiramycin-d3).
-
Add 5 mL of chloroform and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge to separate the layers.
2. Clean-up:
-
Transfer the chloroform layer to a clean tube.
-
For further purification, pass the extract through an AASP-diol clean-up cartridge.
3. Analysis:
-
Evaporate the purified extract to dryness.
-
Reconstitute the residue in the mobile phase for HPLC-UV or LC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Mechanism of action of this compound and related macrolides.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Neospiramycin I Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving and using Neospiramycin I in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A1: this compound is a macrolide antibiotic and a major metabolite of Spiramycin I.[1] Like many macrolides, it has limited aqueous solubility, which can lead to precipitation in buffers and cell culture media, affecting experimental accuracy and reproducibility.
Q2: What is the recommended primary solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating primary stock solutions of this compound.[2][3] Methanol is also a viable option.[4]
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: Direct dissolution in aqueous solutions like water or PBS is not recommended due to the compound's low water solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO.
Q4: How should I store this compound stock solutions?
A4: Stock solutions should be stored at -20°C for long-term stability (months to years).[3][5] For short-term storage (days to weeks), 0-4°C is acceptable.[5] this compound is supplied as a solid and should be stored at -20°C for long-term stability, where it can last for ≥ 4 years.[2]
Q5: What is the maximum concentration of DMSO my in vitro assay can tolerate?
A5: The tolerance for DMSO varies significantly between cell lines and assay types. Generally, a final concentration of 0.1% to 0.5% DMSO in the culture medium is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your system.
Solubility Data
The following table summarizes the known solubility information for this compound. Quantitative data is limited; therefore, information on the parent compound, Spiramycin, is included for reference.
| Compound | Solvent | Solubility/Miscibility | Notes |
| This compound | DMSO | Soluble[2][3] | Recommended for primary stock solutions. |
| This compound | Methanol | Soluble[4] | Used as a solvent for commercially available solutions.[4] |
| Spiramycin | Most Organic Solvents | Soluble[6] | Provides a general guide for macrolide solubility. |
| Spiramycin | Acetonitrile, DMSO | Soluble[7] | Aprotic solvents are recommended to avoid adduct formation.[7] |
| Spiramycin | Methanol, Ethanol | Soluble[7] | Protic solvents may react with the aldehyde group, altering the structure.[7] |
Troubleshooting Guide
Issue: My this compound precipitated after I added it to my aqueous buffer or cell culture medium.
This is the most common issue encountered and can be resolved by systematically evaluating the following factors.
-
Cause 1: Stock Concentration is Too Low.
-
Explanation: If your stock solution is not concentrated enough, you must add a large volume to your aqueous medium to reach the desired final concentration. This large volume of organic solvent can disrupt the local environment and cause the compound to crash out of solution.
-
Solution: Prepare a more concentrated stock solution (e.g., 10-100 mM in DMSO). This allows you to use a very small volume (e.g., 1-5 µL) to dose a larger volume of media, minimizing solvent effects.
-
-
Cause 2: Improper Dilution Technique.
-
Explanation: Directly pipetting the stock solution into the bulk medium without adequate mixing can create localized areas of high concentration, leading to precipitation.
-
Solution: Add the stock solution dropwise to the final volume of medium while vortexing or stirring vigorously. This ensures rapid and even dispersion. For cell-based assays, it is best to add the compound to the medium first, mix well, and then apply the medium to the cells.
-
-
Cause 3: Final Concentration Exceeds Aqueous Solubility Limit.
-
Explanation: Even with a high-concentration stock, the final desired concentration in your assay may be above the aqueous solubility limit of this compound.
-
Solution:
-
Determine the Maximum Soluble Concentration: Perform a serial dilution of your stock solution into the assay medium and visually inspect for precipitation after a relevant incubation period (e.g., 1-2 hours).
-
Revise Experimental Concentration: If your target concentration is too high, you may need to adjust your experimental design to work within the soluble range.
-
-
-
Cause 4: Interaction with Media Components.
-
Explanation: Components in complex media, such as proteins or salts, can sometimes interact with the compound and reduce its solubility.
-
Solution: Test the solubility in simpler buffers (e.g., PBS) first to see if the issue is specific to the complex medium. While this may not change the final protocol, it helps identify the source of the problem.
-
Troubleshooting Workflow Diagram
The following diagram illustrates the decision-making process for addressing precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution suitable for most in vitro applications.
Materials:
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 698.88 g/mol * (1000 mg / 1 g) = 6.99 mg
-
-
Weigh Compound: Carefully weigh out approximately 7 mg of this compound powder and record the exact weight. Place the powder into a sterile vial.
-
Calculate DMSO Volume: Adjust the volume of DMSO to add based on the actual mass weighed.
-
Volume (µL) = [Actual Mass (mg) / 698.88 ( g/mol )] * 100,000
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.
-
Sterilization (Optional): As compounds dissolved in DMSO do not typically require filter sterilization, this step is often omitted. If required for a specific application, use a 0.22 µm PTFE (Teflon) syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Label clearly and store at -20°C, protected from light.
Stock Preparation Workflow
Caption: Workflow for preparing a this compound stock solution.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. medkoo.com [medkoo.com]
- 6. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00205A [pubs.rsc.org]
- 8. Page loading... [wap.guidechem.com]
Troubleshooting Neospiramycin I degradation in solution
Welcome to the Technical Support Center for Neospiramycin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Spiramycin?
A1: this compound is a macrolide antibiotic and a derivative of Spiramycin I. It is also known to be a metabolite of Spiramycin. Due to their structural similarities, this compound is expected to exhibit comparable stability and degradation profiles to Spiramycin.
Q2: What are the recommended storage conditions for this compound solid and stock solutions?
A2: For solid this compound, long-term storage at -20°C is recommended. Stock solutions, typically prepared in solvents like methanol or DMSO, should also be stored at -20°C for long-term use. For short-term storage (days to weeks), 0-4°C can be acceptable.
Q3: What are the primary factors that can cause this compound degradation in solution?
A3: Based on studies of the closely related compound Spiramycin, the primary factors contributing to the degradation of this compound in solution are expected to be:
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pH: Acidic conditions can lead to degradation. Spiramycin is known to be unstable in acidic solutions and can convert to Neospiramycin under such conditions. Further degradation is likely under strong acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV light, may cause degradation.
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Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.
Q4: I am observing a loss of activity of my this compound solution. What could be the cause?
A4: Loss of activity is a primary indicator of degradation. The most common cause is improper storage or handling that exposes the solution to adverse conditions such as acidic pH, high temperatures, or light. It is also crucial to ensure the quality of the solvent used for preparing the solution.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most common analytical methods to monitor the degradation of this compound and its parent compound, Spiramycin, are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] These techniques can separate this compound from its degradation products and allow for quantification.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Review Solution Preparation and Storage: Ensure the pH of your solution is not acidic. Use fresh, high-purity solvents. Store stock solutions and experimental samples at -20°C and protect from light. 2. Analyze a Freshly Prepared Standard: Compare the chromatogram of your sample with a freshly prepared this compound standard to confirm the identity of the main peak and identify potential degradation products. 3. Perform Forced Degradation Study: To understand potential degradation products, you can perform a forced degradation study under controlled acidic, basic, oxidative, thermal, and photolytic conditions. |
| Decreased biological activity or potency of the this compound solution. | Significant degradation has occurred. | 1. Prepare a Fresh Stock Solution: Discard the old solution and prepare a fresh one from solid this compound. 2. Verify Storage Conditions: Double-check the temperature of your storage freezer and ensure that the solution has not been subjected to multiple freeze-thaw cycles. 3. Use a Different Solvent: If solubility issues are suspected or if the solvent may be contributing to degradation, consider using an alternative recommended solvent like DMSO. |
| Precipitation observed in the solution. | Poor solubility or degradation leading to insoluble products. | 1. Check Solvent and Concentration: Ensure the concentration of this compound is within its solubility limit for the chosen solvent. You may need to gently warm the solution or use sonication to aid dissolution. 2. Filter the Solution: If precipitation persists, filter the solution through a 0.22 µm filter before use to remove any particulate matter. Note that this may reduce the effective concentration. |
| Color change in the solution. | Potential chemical reaction or significant degradation. | 1. Discard the Solution: A change in color is a strong indicator of chemical instability. The solution should be discarded. 2. Investigate Potential Contaminants: Review your experimental protocol to identify any potential sources of contamination or reactive species that could be interacting with this compound. |
Quantitative Data Summary
The following table summarizes the stability of Spiramycin under different stress conditions, which can be indicative of this compound's stability profile.
Table 1: Summary of Spiramycin Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Room Temperature | 27.34% |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | Room Temperature | Significant |
| Neutral Hydrolysis | Water | 24 hours | Room Temperature | 7.43% |
| Oxidative | 0.3% H₂O₂ | 24 hours | Room Temperature | Stable |
| Thermal | Heat | 48 hours | 60°C | Stable |
| Photolytic | Sunlight | 48 hours | Room Temperature | Stable |
Data adapted from a forced degradation study on Spiramycin. The exact percentages for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or methanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the solid is completely dissolved. If necessary, sonicate for a few minutes.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess stability under various stress conditions.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at room temperature for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a vial containing the stock solution in an oven at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a vial containing the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Analysis:
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Analyze all stressed samples and a control sample (untreated stock solution) by RP-HPLC or LC-MS/MS to determine the percentage of degradation and identify degradation products.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound troubleshooting.
Caption: A flowchart for troubleshooting this compound degradation.
Caption: Key factors affecting the stability of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Mass Spectrometry Analysis of Neospiramycin I
Welcome to the technical support center for the mass spectrometry analysis of Neospiramycin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to mass spectrometry?
A1: this compound is a macrolide antibiotic and a major metabolite of Spiramycin I.[1] Its key properties are summarized in the table below. Understanding these properties is crucial for developing and troubleshooting mass spectrometry methods.
| Property | Value | Reference |
| Molecular Formula | C36H62N2O11 | [1][2][3][4][5] |
| Molecular Weight | 698.88 g/mol | [1][2] |
| Exact Mass | 698.4354 u | [5] |
| pKa (Predicted) | 13.19 ± 0.70 | [2] |
| Key Structural Features | 16-membered macrolide ring, two sugar moieties (including a desosamine sugar) | [6] |
Q2: What are the common ions of this compound observed in positive electrospray ionization (ESI) mass spectrometry?
A2: In positive ESI-MS, this compound, like other macrolides, readily forms protonated molecules.[7][8] Due to its two basic nitrogen atoms in the sugar moieties, it can form both singly and doubly charged pseudomolecular ions.[7][8] The most common ions are:
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[M+H]+ : The singly charged protonated molecule.
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[M+2H]2+ : The doubly charged protonated molecule.
Additionally, adduct formation is common and can lead to the observation of other ions, which may sometimes be more abundant than the protonated molecule, potentially complicating the spectrum and reducing the intensity of the target analyte ion.[9][10] Common adducts include:
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[M+NH4]+ : Ammonium adduct.
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[M+Na]+ : Sodium adduct.
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[M+K]+ : Potassium adduct.
Q3: Why might I be observing a poor signal for this compound?
A3: A poor signal for this compound in mass spectrometry can stem from several factors:
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Suboptimal Ionization Parameters: The efficiency of the electrospray ionization process is highly dependent on parameters such as sprayer voltage, gas flows (nebulizing and drying gas), and temperatures.[11]
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In-source Fragmentation: this compound might be fragmenting within the ion source before reaching the mass analyzer, thus reducing the intensity of the precursor ion.[12][13][14]
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[5][15][16]
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Adduct Formation: The formation of various adducts can distribute the ion current among several species, lowering the signal of the desired protonated molecule.[9][10][17][18]
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Poor Sample Preparation: Inefficient extraction or cleanup can lead to low analyte concentration and high matrix interference.[19]
Troubleshooting Guides
Issue 1: Weak or No Signal for the Protonated Molecule [M+H]+
This is a common issue that can often be resolved by systematically optimizing the instrument parameters and sample preparation protocol.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor this compound signal.
Detailed Steps:
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Optimize ESI Source Parameters:
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Rationale: The ionization efficiency of this compound is highly dependent on the ESI source conditions.[11]
-
Protocol:
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Infuse a standard solution of this compound directly into the mass spectrometer.
-
Systematically adjust the following parameters to maximize the intensity of the [M+H]+ ion:
-
Sprayer Voltage: Start with a typical value (e.g., 3-4 kV) and adjust in small increments.
-
Nebulizing Gas Flow: Optimize for a stable spray.
-
Drying Gas Flow and Temperature: These parameters affect desolvation. Higher flow rates and temperatures can improve signal but may also cause fragmentation if too high.[11]
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Capillary/Nozzle Voltage: This voltage can influence in-source fragmentation.
-
-
-
Quantitative Data (Typical Starting Points for Macrolides):
-
| Parameter | Typical Range |
| Sprayer Voltage | 3.0 - 4.5 kV |
| Nebulizing Gas | 1.5 - 3.0 L/min |
| Drying Gas Flow | 10 - 15 L/min |
| Drying Gas Temp. | 300 - 400 °C |
| Capillary Voltage | 30 - 60 V |
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Review Mobile Phase Composition:
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Rationale: The mobile phase composition affects both chromatographic retention and ionization efficiency.
-
Protocol:
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Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation.[20]
-
For reversed-phase chromatography, a mobile phase containing a low concentration of a volatile acid (e.g., 0.1% formic acid) can promote protonation and improve the signal of basic compounds like this compound.
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Increasing the organic content of the mobile phase at the point of elution can enhance desolvation and improve signal intensity.[20]
-
-
-
Investigate In-source Fragmentation:
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Rationale: Macrolides can be susceptible to fragmentation in the ion source, which reduces the abundance of the precursor ion.[12][13][14]
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Protocol:
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Acquire a full scan mass spectrum of a this compound standard.
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Look for fragment ions that could originate from the parent molecule. For macrolides, common losses include sugar moieties.
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To reduce in-source fragmentation, decrease the declustering potential (or fragmentor voltage) and the ion source temperature.[12]
-
-
-
Assess for Adduct Formation:
-
Rationale: The formation of adducts with species like sodium ([M+Na]+) or ammonium ([M+NH4]+) can compete with protonation, splitting the ion current and reducing the [M+H]+ signal.[9][10][17][18]
-
Protocol:
-
Examine the full scan mass spectrum for peaks corresponding to common adducts of this compound (e.g., m/z 721.4 for [M+Na]+).
-
If adducts are abundant, try to minimize their formation by using high-purity solvents and fresh mobile phases. Adding a small amount of a proton source (like formic acid) can favor the formation of [M+H]+.
-
-
-
Evaluate Sample Preparation:
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Rationale: A clean sample with a concentrated analyte is crucial for a strong signal. Matrix components can suppress the ionization of this compound.[5][15][16][19]
-
Protocol:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating macrolides.[7][8]
-
Liquid-Liquid Extraction (LLE): Can also be used for sample cleanup.
-
Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated by sample preparation, use matrix-matched standards for quantification.[7][8]
-
-
Issue 2: Poor Signal-to-Noise Ratio
Even with a detectable signal, a high baseline noise can compromise quantification.
Troubleshooting Steps:
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Use High-Purity Solvents and Reagents: Ensure all solvents and additives are LC-MS grade to reduce chemical noise.[20]
-
Clean the Mass Spectrometer: A contaminated ion source or mass analyzer can be a significant source of background noise. Follow the manufacturer's instructions for cleaning.
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Optimize Chromatographic Separation: Improve the separation of this compound from matrix components to reduce co-elution and associated matrix effects.[19] This can be achieved by adjusting the gradient, changing the column chemistry, or reducing the flow rate.
-
Employ Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, MRM significantly improves the signal-to-noise ratio by monitoring specific fragment ion transitions of this compound.[7][8]
Experimental Protocol: Generic SPE Method for this compound from a Biological Matrix
This protocol provides a general workflow for solid-phase extraction, a common and effective sample preparation technique for macrolides.
Caption: A typical experimental workflow for SPE of this compound.
Methodology:
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Sample Pre-treatment: Homogenize the sample (e.g., tissue, milk). Add a protein precipitating agent like acetonitrile, vortex, and centrifuge.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
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Sample Loading: Dilute the supernatant from the pre-treatment step and load it onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
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Elution: Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
By following these troubleshooting guides and experimental protocols, researchers can systematically address the common issues leading to poor this compound signal and improve the quality and reliability of their mass spectrometry data.
References
- 1. pharmafocuseurope.com [pharmafocuseurope.com]
- 2. Parametrization of macrolide antibiotics using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Neospiramycin I Extraction from Tissue
Welcome to the technical support center for Neospiramycin I extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the efficiency of this compound extraction from various tissue samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound and its parent compound, spiramycin, from tissue matrices.
Q1: What are the most common methods for extracting this compound from tissues?
A1: The most frequently employed and effective methods for extracting this compound and other macrolide antibiotics from biological tissues are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE is a cost-effective and straightforward technique, while SPE can offer higher selectivity and cleaner extracts.[2][3] The choice between these methods often depends on the tissue type, the required level of sensitivity, and the available equipment.
Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?
A2: Low recovery can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
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Incomplete Tissue Homogenization: this compound needs to be efficiently released from the tissue matrix.
-
Solution: Ensure thorough homogenization of the tissue sample. This can be achieved using mechanical homogenizers (e.g., rotor-stator or bead beaters). For tougher tissues, consider enzymatic digestion prior to solvent extraction.
-
-
Inappropriate Extraction Solvent: The polarity and pH of the extraction solvent are critical for efficiently dissolving this compound.
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Solution: this compound is a basic and lipophilic compound. Using a slightly alkaline solvent can improve its solubility. Common solvents for macrolide extraction include acetonitrile, methanol, and chloroform.[4][5] Experiment with different solvent systems and pH adjustments to find the optimal conditions for your specific tissue type.
-
-
Suboptimal LLE/SPE Conditions: Issues with phase separation in LLE or improper conditioning and elution in SPE can lead to significant analyte loss.
-
Solution for LLE: Ensure complete phase separation by adequate centrifugation. The choice of organic solvent is also crucial; for instance, chloroform has been effectively used for spiramycin extraction.[5]
-
Solution for SPE: Ensure proper conditioning of the SPE cartridge to activate the stationary phase. Use a suitable elution solvent that is strong enough to displace the analyte from the sorbent. C18 and diol cartridges are commonly used for macrolide cleanup.[4][5]
-
-
Analyte Degradation: this compound can be sensitive to pH and temperature.
-
Solution: Perform extraction steps at controlled temperatures, and avoid strongly acidic or basic conditions unless specifically required for a particular protocol.
-
Q3: My final extract contains significant matrix effects, interfering with my LC-MS/MS analysis. How can I reduce these interferences?
A3: Matrix effects are a common challenge when analyzing complex biological samples like tissues. Here are some strategies to minimize them:
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Optimize the Cleanup Step: A robust cleanup procedure is essential.
-
Solution: Solid-Phase Extraction (SPE) is highly effective for removing interfering matrix components.[2] Using a specific SPE sorbent, such as a polymeric reversed-phase or ion-exchange resin, can significantly clean up the sample. For example, C18 cartridges are widely used for macrolide residue cleanup in tissues.[4]
-
-
Liquid-Liquid Partitioning: A secondary liquid-liquid extraction step can help remove interfering substances.
-
Solution: After the initial extraction with a solvent like acetonitrile, a partitioning step with a non-polar solvent such as isooctane can remove fats and other lipids.[4]
-
-
Use of Matrix-Matched Calibrants: This can help to compensate for matrix effects during quantification.
-
Solution: Prepare your calibration standards in a blank tissue extract that has been processed through the same extraction procedure as your samples.[6]
-
Q4: Can you provide a starting point for developing an extraction protocol for a new tissue type?
A4: When developing a new protocol, a good starting point is to adapt a validated method from a similar matrix.
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Initial Approach: Begin with a generic macrolide extraction protocol using a combination of LLE and SPE.
-
Homogenize the tissue sample in an appropriate buffer.
-
Perform an initial extraction with acetonitrile or methanol.
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Centrifuge and collect the supernatant.
-
Proceed with a Solid-Phase Extraction cleanup step using a C18 cartridge.
-
Elute the analyte and concentrate it before analysis.
-
-
Optimization: Systematically optimize key parameters such as the extraction solvent, pH, SPE sorbent, and elution solvent to maximize recovery and minimize matrix effects for your specific tissue.
Quantitative Data Summary
The following tables summarize recovery data for spiramycin and this compound from various studies. Note that direct comparison can be challenging due to variations in experimental conditions.
Table 1: Recovery of Spiramycin and Neospiramycin using Liquid-Liquid Extraction (LLE)
| Analyte(s) | Matrix | Extraction Solvent | Reported Recovery (%) | Reference |
| Spiramycin & Neospiramycin | Plasma | Chloroform | Good recoveries (specific values not stated, but method was successful for pharmacokinetic studies) | [5][7] |
| Spiramycin | Muscle | Chloroform | Not specified, but used in a confirmatory method | [4] |
| Spiramycin | Liver, Kidney, Muscle, Fat | Not specified solvent | >80% for liver, kidney, and muscle; 69% for fat | [8] |
Table 2: Recovery of Spiramycin and Neospiramycin using Solid-Phase Extraction (SPE)
| Analyte(s) | Matrix | SPE Cartridge | Reported Recovery (%) | Reference |
| Spiramycin & Neospiramycin | Raw Milk | Not specified | 82.1 - 108.8% | [6] |
| Spiramycin & Neospiramycin | Muscle | C18 | Not specified, but part of a validated method | [4] |
| Spiramycin & Neospiramycin | Plasma & Milk | AASP-diol | Good recoveries (specific values not stated) | [7] |
| Tilmicosin (related macrolide) | Various Tissues | C18 | 73 - 98% | [4] |
Detailed Experimental Protocols
Below are detailed methodologies for common LLE and SPE protocols for this compound extraction from tissue.
Protocol 1: Liquid-Liquid Extraction (LLE) followed by SPE Cleanup for Muscle Tissue
This protocol is adapted from methods described for macrolide analysis in muscle tissue.[4][9]
-
Homogenization: Weigh 2g of muscle tissue and homogenize it with 8 mL of acetonitrile.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the acetonitrile supernatant to a new tube.
-
Fat Removal (Liquid-Liquid Partitioning): Add 5 mL of isooctane to the supernatant, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Aqueous Layer Collection: Discard the upper isooctane layer and collect the lower acetonitrile/aqueous layer.
-
SPE Cleanup: Proceed with the SPE cleanup as described in Protocol 2, step 3.
Protocol 2: Solid-Phase Extraction (SPE) for Tissue Extracts
This protocol outlines a general SPE cleanup procedure for tissue extracts.[4][6]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the tissue extract (from LLE or another initial extraction) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the experimental workflows for LLE and SPE.
Caption: Liquid-Liquid Extraction (LLE) workflow for tissue samples.
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
References
- 1. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of spiramycin and neospiramycin in plasma and milk of lactating cows by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. Confirmatory analysis for spiramycin residue in bovine muscle by liquid chromatography/particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Neospiramycin I stability issues and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Neospiramycin I. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under controlled conditions to minimize degradation.[1]
| Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | -20°C | Months to years | Keep in a dry, dark environment.[1] |
| Short-term Storage | 0 - 4°C | Days to weeks | Protect from light.[1] |
Q2: How should I store solutions of this compound?
A2: this compound solutions, particularly in solvents like methanol, should be stored at -20°C for long-term use.[2] For short-term storage (days to weeks), refrigeration at 0 - 4°C is acceptable.[1] It is crucial to protect solutions from light to prevent photodegradation.
Q3: What is the expected shelf life of this compound?
A3: When stored properly in its solid form at -20°C, this compound has a shelf life of at least 4 years.[3] The shelf life of stock solutions will be shorter and is dependent on the solvent and storage conditions.
Q4: Is this compound sensitive to pH?
A4: Yes, this compound stability is influenced by pH. It is known to be formed from its parent compound, Spiramycin I, under acidic conditions (pH < 2). This suggests that this compound itself may be susceptible to degradation in highly acidic environments. It is advisable to maintain solutions at a near-neutral pH unless the experimental protocol requires otherwise.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not extensively detailed in the public literature. However, as a macrolide antibiotic, it is susceptible to hydrolysis of the lactone ring, particularly under acidic or basic conditions. Photodegradation is also a potential degradation pathway.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.
This issue can often be traced back to the degradation of the compound.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Improper Storage | Verify storage conditions of both solid compound and stock solutions. | Ensure solid this compound is stored at -20°C in a dry, dark place. Stock solutions should also be stored at -20°C and protected from light. |
| Age of Stock Solution | Check the preparation date of the stock solution. | It is recommended to use freshly prepared stock solutions for critical experiments. For routine use, prepare smaller aliquots to minimize freeze-thaw cycles. |
| pH of Experimental Medium | Measure the pH of your experimental buffer or medium. | If the pH is highly acidic or basic, consider if this could be contributing to degradation. Adjust the pH if the experimental design allows. |
| Light Exposure | Review experimental workflow for prolonged exposure to light. | Minimize the exposure of this compound solutions to ambient and direct light. Use amber-colored vials or cover tubes with foil. |
| Contamination of Stock Solution | Visually inspect the stock solution for any signs of precipitation or microbial growth. | If contamination is suspected, discard the solution and prepare a fresh one using aseptic techniques. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
The presence of additional peaks can indicate the presence of impurities or degradation products.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation during Sample Preparation | Evaluate the sample preparation workflow. | Minimize the time between sample preparation and analysis. Keep samples on ice or in a cooled autosampler if possible. Avoid harsh solvents or extreme pH unless required for the analysis. |
| Hydrolysis in Aqueous Solutions | Consider the possibility of hydrolysis in your sample matrix. | Similar to spiramycin, neospiramycin may form water-adducts in aqueous solutions.[4] Analyze samples promptly after preparation. |
| Forced Degradation | If conducting forced degradation studies, unexpected peaks are expected. | Use a validated, stability-indicating analytical method capable of resolving the parent compound from its degradation products. |
| Purity of the Standard | Check the certificate of analysis for the purity of your this compound standard. | Ensure the purity of the standard is high and account for any known impurities in your analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the solid in the chosen solvent (e.g., DMSO) to the desired concentration (e.g., 10 mg/mL).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber-colored tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Forced Degradation Study (General Guideline)
This protocol provides a general framework for assessing the stability of this compound under various stress conditions, as specific ICH guidelines for this compound are not available.[5][6]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the drug solution. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH to the drug solution. Incubate under the same conditions as acidic hydrolysis. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the drug solution. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose the drug solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5] A control sample should be wrapped in foil to protect it from light.
-
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC or LC-MS/MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. medkoo.com [medkoo.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Addressing variability in Neospiramycin I MIC results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Neospiramycin I Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a macrolide antibiotic, a derivative of spiramycin I.[1] Like other macrolide antibiotics, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This action prevents the elongation of peptide chains, thereby stopping bacterial growth.[2][3] this compound is primarily bacteriostatic, but may be bactericidal at very high concentrations.[2]
Q2: What are the expected MIC ranges for this compound against common bacterial strains?
A2: The MIC values for this compound can vary depending on the bacterial species and strain. Published data provides some examples of expected MICs. It is crucial to establish baseline MICs for your specific strains and compare them to published values where available.
Q3: Why is it important to use Quality Control (QC) strains in this compound MIC testing?
A3: Quality control strains are essential for ensuring the accuracy and reproducibility of your MIC results.[4][5] These are well-characterized strains with known, expected MIC ranges for various antimicrobial agents. Running QC strains alongside your experimental strains helps to verify that your reagents, methodology, and equipment are performing correctly.[5] Any significant deviation in the MIC for a QC strain indicates a potential issue with the assay that needs to be addressed.
Q4: Which QC strains are recommended for this compound MIC testing?
A4: While specific QC ranges for this compound are not yet established by major regulatory bodies like EUCAST or CLSI, standard QC strains recommended for general antimicrobial susceptibility testing should be used.[2][4] The choice of QC strain should be appropriate for the bacteria you are testing. Commonly used QC strains include:
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Streptococcus pneumoniae ATCC 49619
Q5: What does an "intermediate" MIC result for this compound signify?
A5: An "intermediate" result suggests that the MIC of this compound against the tested organism is approaching a level that may be achievable in the body.[6] It implies that the infection may be treatable in body sites where the drug is physiologically concentrated or when a higher dosage of the drug can be used.[6]
Troubleshooting Guide for Variable this compound MIC Results
Variability in MIC results can arise from several factors throughout the experimental process. This guide provides a systematic approach to troubleshooting inconsistent outcomes.
| Observation | Potential Cause | Recommended Action |
| MIC values are consistently higher or lower than expected for both test and QC strains. | Incorrect this compound Stock Concentration: Errors in weighing, dissolving, or diluting the compound. | - Prepare a fresh stock solution of this compound, carefully verifying all calculations and measurements.- Confirm the purity and potency of the this compound lot.- Ensure the correct solvent is used for dissolution. |
| Improper Storage of this compound: Degradation of the antibiotic due to incorrect storage temperature or exposure to light. | - Store this compound stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.[7]- Protect solutions from light. | |
| MIC values are variable across different experiments or replicate plates. | Inconsistent Inoculum Density: The "inoculum effect" can significantly alter MIC values, where a higher bacterial density can lead to a higher apparent MIC.[8] | - Strictly adhere to a standardized inoculum preparation protocol, using a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]- Ensure thorough mixing of the bacterial suspension before inoculation. |
| Media Composition Variability: The composition of the culture medium can influence the activity of macrolide antibiotics.[1] | - Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable commercial supplier for consistency.- Check the pH of each new batch of media; it should be between 7.2 and 7.4. | |
| Growth is observed in the negative control wells (sterility control). | Contamination: Contamination of the media, reagents, or microtiter plates. | - Use aseptic techniques throughout the entire procedure.- Test all media and reagents for sterility before use.- Use sterile, disposable labware. |
| No growth is observed in the positive control wells (growth control). | Non-viable Inoculum: The bacterial culture used for the inoculum was not viable. | - Use a fresh, actively growing bacterial culture for inoculum preparation.- Verify the viability of the culture by plating on appropriate agar. |
| Incorrect Incubation Conditions: Incorrect temperature or atmospheric conditions for the specific bacterial strain. | - Ensure the incubator is calibrated and maintaining the correct temperature (typically 35°C ± 2°C).- For fastidious organisms, ensure appropriate atmospheric conditions (e.g., CO2 levels) are met. | |
| Skipped wells or trailing endpoints. | Pipetting Errors: Inaccurate or inconsistent pipetting during serial dilutions or inoculation. | - Calibrate pipettes regularly.- Use proper pipetting techniques to ensure accuracy and avoid cross-contamination. |
| Drug Adsorption: Some antibiotics can adsorb to the plastic of the microtiter plates. | - While less common for macrolides than some other classes, if suspected, consider using low-binding plates.[10] |
Data Presentation
Table 1: Example of this compound MIC Values Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus KB210 (macrolide-sensitive) | 3.12[1] |
| Staphylococcus aureus KB224 (macrolide-resistant) | >100[1] |
| Bacillus cereus | 1.56[1] |
| Bacillus subtilis | 3.12[1] |
| Micrococcus luteus | 3.12[1] |
| Escherichia coli | 50[1] |
| Klebsiella pneumoniae | 12.5[1] |
Table 2: Hypothetical Quality Control Ranges for this compound
Note: These are example ranges for illustrative purposes. Laboratories should establish their own QC ranges based on CLSI or EUCAST guidelines.
| QC Strain | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 1 - 4 |
| Enterococcus faecalis ATCC 29212 | 2 - 8 |
| Escherichia coli ATCC 25922 | 16 - 64 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Plate Preparation and Inoculation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution to the first column of wells, resulting in a total volume of 100 µL.
-
Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution well.
-
The final volume in each well will be 50 µL before adding the inoculum.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for bacterial growth (turbidity). A reading mirror or a microplate reader can be used.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Experimental workflow for the Broth Microdilution MIC test.
References
- 1. Eukaryotic cell culture media affect macrolide minimum inhibitory concentrations but not resistance interpretation for foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. korld.nil.gov.pl [korld.nil.gov.pl]
- 3. Stability of antimycobacterial drugs in susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurosan.de [aurosan.de]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
- 6. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 7. shop.tinyteria.com [shop.tinyteria.com]
- 8. Interpretive criteria and quality control parameters for determining bacterial susceptibility to fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. szu.gov.cz [szu.gov.cz]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Neospiramycin I Peak Tailing in HPLC Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Neospiramycin I. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you identify and resolve these common chromatographic challenges.
Understanding this compound and Peak Tailing
This compound is a macrolide antibiotic, a derivative of Spiramycin I. Its chemical structure contains basic dimethylamino groups, which are prone to protonation. This basic nature is a key factor in its chromatographic behavior and a primary contributor to peak tailing in reversed-phase HPLC.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₃₆H₆₂N₂O₁₁[1] |
| Molecular Weight | 698.9 g/mol [1] |
| Predicted pKa | While a specific experimental pKa for this compound is not readily available, the related compound Spiramycin has estimated pKa values of 7.88 and 9.28.[2] This indicates that this compound is also a basic compound. |
Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, having a "tail" that extends from the peak maximum. This can compromise the accuracy of quantification and the resolution of closely eluting peaks. For basic compounds like this compound, peak tailing is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase of the HPLC column.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound peak tailing?
A1: The most common causes include:
-
Secondary Silanol Interactions: Interaction between the protonated basic groups of this compound and ionized residual silanol groups on the HPLC column's stationary phase.
-
Inappropriate Mobile Phase pH: A mobile phase pH that is close to the pKa of this compound can lead to inconsistent ionization and peak broadening or tailing.
-
Column Degradation: Loss of stationary phase, creation of voids, or contamination of the column can lead to poor peak shape.
-
Sample Overload: Injecting too concentrated a sample can saturate the column and cause peak distortion.
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: As a basic compound, the ionization state of this compound is highly dependent on the mobile phase pH. At a pH below its pKa, this compound will be protonated and carry a positive charge. This positive charge can interact strongly with ionized silanol groups on the column packing, leading to peak tailing. By lowering the mobile phase pH (typically to between 2.5 and 4), the silanol groups are protonated and less likely to interact with the analyte, resulting in a more symmetrical peak.
Q3: Can the column temperature influence peak tailing for this compound?
A3: Yes, column temperature can affect peak shape. Increasing the temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks. However, for some compounds, higher temperatures can sometimes exacerbate tailing, so optimization is key. A stable and consistent column temperature is crucial for reproducible results.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting this compound peak tailing.
Quantitative Impact of HPLC Parameters on Peak Shape
While specific data for this compound is limited in publicly available literature, the following table illustrates the expected impact of key parameters on the peak asymmetry of a typical basic compound, which can be used as a guide for method development and troubleshooting.
| Parameter | Condition 1 | Asymmetry Factor (As) | Condition 2 | Asymmetry Factor (As) | Expected Improvement |
| Mobile Phase pH | pH 7.0 | > 2.0 | pH 3.0 | 1.1 - 1.5 | Significant |
| Column Type | Standard C18 | 1.8 - 2.5 | End-capped C18 | 1.0 - 1.4 | Significant |
| Column Temperature | 25 °C | 1.7 | 40 °C | 1.4 | Moderate |
| Buffer Concentration | 5 mM | 1.9 | 25 mM | 1.3 | Moderate |
Note: Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is a starting point for the analysis of this compound and may require optimization based on your specific instrumentation and sample matrix.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (end-capped), 4.6 x 150 mm, 5 µm particle size
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (e.g., 40:60 v/v). Adjust pH to 2.5 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 232 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh a suitable amount of this compound standard or sample.
-
Dissolve and dilute in the mobile phase to a final concentration within the linear range of the assay (e.g., 10-100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for Method Optimization to Reduce Peak Tailing
Caption: A systematic workflow for optimizing HPLC method parameters to reduce this compound peak tailing.
By following these guidelines and systematically investigating the potential causes, you can effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of this compound, leading to more accurate and reliable results.
References
Minimizing matrix effects in Neospiramycin I quantification
Welcome to the technical support center for the quantification of Neospiramycin I. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous compounds in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1] Common sources of matrix effects in biological samples like plasma or milk include phospholipids, salts, and proteins.[1]
Q2: What is the most effective general strategy to minimize matrix effects?
A2: The most effective strategy to mitigate matrix effects is to improve the sample preparation procedure to remove interfering components before LC-MS/MS analysis.[2] Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed to clean up the sample and reduce matrix-induced signal suppression or enhancement. Additionally, optimizing chromatographic conditions to separate this compound from matrix components is crucial.
Q3: What type of internal standard is recommended for this compound quantification?
A3: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects. A SIL internal standard, such as Spiramycin-d3, co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification.[3][4] It is important to carefully select the concentration of the SIL internal standard to avoid isotopic contribution from the native analyte, which can lead to an overestimation of the analyte concentration.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The post-extraction spike method is the "gold standard" for the quantitative assessment of matrix effects.[1] This involves comparing the peak area of this compound in a post-extracted blank matrix sample spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is known as the matrix factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[1]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Low recovery can be a significant issue leading to poor sensitivity. The table below compares typical recovery rates for different sample preparation methods.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Protein Precipitation (PPT) | Spiramycin & Neospiramycin | Milk | Not specified, but generally lower than SPE | [4] |
| Liquid-Liquid Extraction (LLE) | Spiramycin & Neospiramycin | Plasma | ~90% (with optimization) | [5] |
| Solid-Phase Extraction (SPE) | Spiramycin & Neospiramycin | Milk | 82.1 - 108.8% | [2][6] |
Troubleshooting Steps:
-
Optimize Sample pH: For LLE and SPE, ensure the pH of the sample is adjusted to a level where this compound is in a neutral, unionized state to improve its partitioning into the organic solvent or retention on the SPE sorbent.
-
Select Appropriate LLE Solvent: If using LLE, experiment with different organic solvents. Chloroform has been successfully used for the extraction of Spiramycin and Neospiramycin from plasma.[7]
-
Optimize SPE Protocol: For SPE, ensure the cartridge is properly conditioned and equilibrated. Use a sorbent that provides good retention for macrolide antibiotics, such as Oasis HLB. Optimize the wash and elution solvents to selectively remove interferences and efficiently elute this compound.
-
Check for Analyte Stability: this compound may be unstable under certain pH or temperature conditions. Ensure that sample processing is performed promptly and at appropriate temperatures to prevent degradation.
Issue 2: High Matrix Effects (Ion Suppression/Enhancement)
High matrix effects can lead to inaccurate and unreliable results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high matrix effects.
Issue 3: Poor Peak Shape or Carryover
Poor chromatography can affect integration and reproducibility.
Troubleshooting Steps:
-
Injection Solvent: Ensure the final extract is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase to prevent peak fronting or splitting.
-
Carryover: Macrolide antibiotics can be "sticky" and prone to carryover. Implement a robust needle wash protocol on the autosampler, using a strong organic solvent, potentially with a small amount of acid or base, to effectively clean the injection system between samples.
-
In-source Stability: this compound, like other macrolides, may be susceptible to in-source fragmentation.[7] Optimize the ion source parameters, such as declustering potential or fragmentor voltage, to minimize unwanted fragmentation before the collision cell.[7]
-
Column Contamination: If peak shape degrades over a sequence, it may indicate column contamination. Implement a column wash procedure at the end of each batch.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma
This is the simplest but often "dirtiest" method. It is suitable for initial screening but may result in significant matrix effects.
Materials:
-
Plasma sample
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Internal Standard (Spiramycin-d3) working solution
-
Microcentrifuge tubes or 96-well protein precipitation plate
-
Centrifuge or vacuum manifold
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube or well of a 96-well plate.[8][9]
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid (a 3:1 ratio of ACN to plasma).[10]
-
Vortex mix for 1-2 minutes to ensure thorough mixing and protein precipitation.[10]
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new tube or well for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Plasma sample
-
Internal Standard (Spiramycin-d3) working solution
-
pH adjustment solution (e.g., 1M Sodium Carbonate)
-
Extraction solvent (e.g., Chloroform or a mixture like Dichloromethane:isopropanol)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
Procedure:
-
Pipette 500 µL of plasma into a glass tube.
-
Add 50 µL of the internal standard working solution.
-
Adjust the sample pH to ~9.0 with 1M Sodium Carbonate to neutralize this compound.
-
Add 2 mL of the extraction solvent.
-
Vortex for 5-10 minutes to ensure thorough extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.[11]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[11]
-
Reconstitute the dried residue in 200 µL of reconstitution solvent, vortex, and transfer to an autosampler vial.[11]
Protocol 3: Solid-Phase Extraction (SPE) for Plasma
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. Oasis HLB is a common choice for macrolides.
Caption: General workflow for Solid-Phase Extraction.
Detailed Procedure (using Waters Oasis HLB 1cc/30mg cartridge):
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of purified water through the cartridge. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 200 µL of mobile phase A/B (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for analysis.
LC-MS/MS Parameters
The following are suggested starting parameters for an LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18, e.g., Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-8 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Internal Standard | Spiramycin-d3 |
| MRM Transitions | See table below |
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 699.4 | 174.1 | Optimize (start ~35) |
| This compound (confirmatory) | 699.4 | 526.3 | Optimize (start ~25) |
| Spiramycin-d3 (IS) | 846.5 | 174.1 | Optimize (start ~40) |
Note: The precursor ion for this compound is derived from its molecular weight of 698.9 g/mol .[12] The product ion at m/z 174.1 corresponds to the mycaminose sugar fragment, a common fragment for spiramycin-related compounds.[9] The transitions for the internal standard Spiramycin-d3 are based on its structure and typical fragmentation.
Metabolic Pathway Visualization
This compound is an active metabolite of Spiramycin I. The primary transformation involves the hydrolysis of the mycarose sugar moiety.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. theclinivex.com [theclinivex.com]
Technical Support Center: Neospiramycin I Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neospiramycin I. Here, you will find detailed information to help you optimize your dose-response curve experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic, a derivative of Spiramycin I. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides. This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.
Q2: What are the typical effective concentrations (MIC/IC50) of this compound?
The effective concentration of this compound can vary significantly depending on the bacterial species and strain. Published data indicates a range of Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50). For example, this compound is active against macrolide-sensitive S. aureus with an MIC of 3.12 µg/mL, while the MIC for a resistant strain is >100 µg/mL.[1] It has also shown activity against B. cereus (MIC = 1.56 µg/mL), B. subtilis (MIC = 3.12 µg/mL), M. luteus (MIC = 3.12 µg/mL), and E. coli (MIC = 0.2 µg/mL).[1] For binding to E. coli ribosomes, an IC50 value of 1.2 µM has been reported.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in solvents like Dimethyl Sulfoxide (DMSO) and Methanol. For long-term storage, it is recommended to store this compound as a solid at -20°C in a dry, dark place. Stock solutions in DMSO or Methanol should also be stored at -20°C or -80°C. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure stability and activity. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Can this compound affect eukaryotic cells?
Yes, like other macrolide antibiotics, this compound can have immunomodulatory effects on eukaryotic cells. These effects are generally observed at concentrations higher than those required for antibacterial activity. Macrolides have been shown to modulate inflammatory responses by interfering with signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Response | - Incorrect Concentration Range: The concentrations tested are too low to elicit a response. - Compound Inactivity: this compound may have degraded. - Resistant Strain/Cell Line: The target organism or cell may be resistant to the antibiotic. - Inappropriate Assay Conditions: The experimental setup (e.g., incubation time, media) is not optimal. | - Perform a wider range of serial dilutions, extending to higher concentrations. - Prepare fresh stock and working solutions of this compound. - Verify the sensitivity of your bacterial strain or cell line to macrolide antibiotics from literature or preliminary experiments. - Optimize assay parameters such as incubation time and ensure the growth medium does not interfere with the compound's activity. |
| Incomplete Dose-Response Curve (No upper or lower plateau) | - Concentration Range Too Narrow: The tested concentrations do not cover the full dynamic range of the response. - Compound Solubility Issues: this compound may precipitate at higher concentrations. | - Broaden the concentration range in both directions (higher and lower). - Visually inspect wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower starting concentration. Ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells. |
| High Variability Between Replicates | - Pipetting Errors: Inaccurate or inconsistent liquid handling. - Inconsistent Cell/Bacterial Seeding: Uneven distribution of cells or bacteria in the microplate wells. - Edge Effects: Evaporation or temperature fluctuations in the outer wells of the plate. | - Use calibrated pipettes and ensure proper pipetting technique. - Ensure a homogenous cell or bacterial suspension before seeding and be consistent with the seeding volume. - Avoid using the outer wells for critical data points, or fill them with sterile media/buffer to minimize edge effects. |
| Curve Shifts to the Right (Higher EC50/IC50) | - Compound Degradation: this compound has lost potency. - High Cell/Bacterial Density: A higher concentration of the compound is needed to achieve the same effect in a denser culture. | - Prepare fresh solutions of this compound. - Standardize the cell or bacterial density used in your assays. |
| Curve Shifts to the Left (Lower EC50/IC50) | - Synergistic Effects: Another component in the assay medium is enhancing the effect of this compound. - Low Cell/Bacterial Density: A lower concentration of the compound is sufficient to produce an effect in a less dense culture. | - Review all components of your assay medium for potential interactions. - Maintain a consistent and appropriate cell or bacterial density for your experiments. |
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Organism/Target | Parameter | Value | Reference |
| Staphylococcus aureus (macrolide-sensitive) | MIC | 3.12 µg/mL | [1] |
| Staphylococcus aureus (macrolide-resistant) | MIC | >100 µg/mL | [1] |
| Bacillus cereus | MIC | 1.56 µg/mL | [1] |
| Bacillus subtilis | MIC | 3.12 µg/mL | [1] |
| Micrococcus luteus | MIC | 3.12 µg/mL | [1] |
| Escherichia coli | MIC | 0.2 µg/mL | [1] |
| E. coli Ribosomes | IC50 | 1.2 µM | [1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid | -20°C | Long-term (months to years) |
| Stock Solution (DMSO/Methanol) | -20°C to -80°C | Short-term (weeks to months) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly to ensure complete dissolution. Visually inspect the solution to confirm there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Bacterial Growth Inhibition Assay (Kill Curve)
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
This compound stock solution
-
Sterile 96-well microplate
-
Plate reader for measuring optical density (OD)
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. The following day, dilute the overnight culture to a starting OD600 of approximately 0.05-0.1 in fresh medium.
-
Prepare Serial Dilutions: Perform a serial dilution of the this compound stock solution in the growth medium to create a range of concentrations. A 10-point, 2-fold dilution series is a good starting point. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Plate Setup: Add 100 µL of the bacterial inoculum to each well of the 96-well plate.
-
Add Compound: Add 100 µL of the serially diluted this compound solutions to the respective wells. This will result in a final volume of 200 µL per well and a further 1:2 dilution of the compound concentrations.
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) with shaking for 18-24 hours.
-
Measure Response: After incubation, measure the optical density at 600 nm (OD600) using a plate reader.
-
Data Analysis: Subtract the OD600 of the medium-only blank from all other readings. Plot the percentage of growth inhibition against the log of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Putative modulation of inflammatory signaling by this compound.
Caption: A decision tree for troubleshooting common dose-response curve issues.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Neospiramycin I and Spiramycin I
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the antibacterial activities of Neospiramycin I and its parent compound, Spiramycin I, supported by in-vitro experimental data.
This guide provides a comprehensive comparison of the antibacterial potency of this compound and Spiramycin I. This compound is a primary metabolite of Spiramycin I, a 16-membered macrolide antibiotic. While both compounds are known to possess antibacterial properties, this document aims to delineate their relative effectiveness against a range of bacterial pathogens through a review of available Minimum Inhibitory Concentration (MIC) data.
Quantitative Antibacterial Activity: A Comparative Summary
The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While direct side-by-side comparative studies detailing the MICs of both this compound and Spiramycin I against a wide array of bacteria are limited in publicly available literature, existing data suggests their activities are closely related. It has been noted that the antimicrobial activity of Neospiramycin is considered to be closely equivalent to that of Spiramycin.[1]
Below is a table summarizing the available MIC values for this compound and Spiramycin I against various bacterial strains. It is important to note that these values are compiled from different sources and may not be directly comparable due to potential variations in experimental methodologies.
| Bacterial Strain | This compound MIC (µg/mL) | Spiramycin I MIC (µg/mL) |
| Staphylococcus aureus | - | 0.4[2] |
| Escherichia coli | - | 0.8[2] |
| Listeria monocytogenes | - | 6.4[2] |
| Pseudomonas aeruginosa | - | 12.8[2] |
| Neisseria gonorrhoeae | - | 2.0 (MIC50)[3] |
Note: The table will be updated as more direct comparative data becomes available.
Mechanism of Action: Inhibition of Protein Synthesis
Both Spiramycin I and its metabolite, this compound, belong to the macrolide class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation. This action leads to a bacteriostatic effect, effectively halting the growth and proliferation of susceptible bacteria.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The MIC values presented are typically determined using standardized microdilution or agar dilution methods as outlined by clinical laboratory standards institutes. The following is a generalized experimental protocol for determining MIC.
Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4] This is typically achieved by diluting an overnight culture in a suitable broth medium.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and Spiramycin I are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well, containing a specific concentration of the antibiotic, is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Caption: Workflow for MIC Determination.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro comparison of macrolides, lincosamides and synergistins on Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Neospiramycin I: A Comparative Efficacy Analysis Against Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Neospiramycin I with other prominent macrolide antibiotics, namely Spiramycin, Erythromycin, Azithromycin, and Clarithromycin. The data presented is intended to offer an objective overview supported by experimental evidence to aid in research and development efforts.
Executive Summary
This compound, a derivative of Spiramycin I, demonstrates significant antibacterial activity against a range of Gram-positive and select Gram-negative bacteria.[1][2] Comparative analysis of Minimum Inhibitory Concentration (MIC) values indicates that while its parent compound, Spiramycin, and other macrolides like Erythromycin may exhibit greater potency against certain susceptible strains, this compound maintains comparable or, in some instances, superior activity against others. Its efficacy is particularly noted against macrolide-sensitive strains of Staphylococcus aureus.
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other macrolides against a panel of clinically relevant bacteria. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: MIC (µg/mL) of this compound and Spiramycin Against Various Bacteria
| Bacterium | This compound | Spiramycin |
| Staphylococcus aureus (macrolide-sensitive KB210) | 3.12[1][2] | 0.25 - 2.0 |
| Staphylococcus aureus (macrolide-resistant KB224) | >100[1][2] | >100 |
| Bacillus cereus | 1.56[1][2] | 0.12 - 1.0 |
| Bacillus subtilis | 3.12[1][2] | 0.06 - 0.5 |
| Micrococcus luteus | 3.12[1][2] | 0.03 - 0.25 |
| Escherichia coli | 50[1][2] | >128 |
| Klebsiella pneumoniae | 12.5[1][2] | 16 - >128 |
| Streptococcus pneumoniae | - | 0.06 - 2.0 |
Table 2: MIC (µg/mL) of this compound and Other Macrolides Against Common Pathogens
| Bacterium | This compound | Erythromycin | Azithromycin | Clarithromycin |
| Staphylococcus aureus | 3.12[1][2] | 0.12 - >128 | 0.5 - >128 | 0.06 - >128 |
| Streptococcus pneumoniae | - | 0.015 - >64 | 0.015 - >256 | 0.008 - >64 |
| Escherichia coli | 50[1][2] | 2 - >128 | 2 - >128 | 4 - >128 |
| Klebsiella pneumoniae | 12.5[1][2] | 8 - >128 | 2 - >128 | 8 - >128 |
Note: MIC values for comparator macrolides are compiled from multiple sources and represent a range of reported values.
Mechanism of Action and Signaling Pathways
Macrolide antibiotics, including this compound, exert their primary antibacterial effect by inhibiting protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptidyl-tRNA and halting peptide chain elongation.[3]
Beyond their direct antibacterial action, macrolides are known to possess immunomodulatory properties. These effects are mediated through the modulation of key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. By influencing these pathways, macrolides can alter the production of pro-inflammatory and anti-inflammatory cytokines, thereby regulating the host immune response.
Caption: Mechanism of action of this compound and immunomodulatory effects of macrolides.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.
Caption: General workflow for MIC determination using the broth microdilution method.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for many common bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Ribosome Binding Assay
This is a representative protocol for assessing the binding of macrolides to bacterial ribosomes.
Caption: Experimental workflow for a ribosome binding assay.
Detailed Steps:
-
Ribosome Isolation: 70S ribosomes are isolated from the target bacterial strain through a series of centrifugation and purification steps.
-
Binding Reaction: Purified ribosomes are incubated with a labeled macrolide (e.g., radiolabeled or fluorescently tagged) in a suitable binding buffer.
-
Competition Assay (Optional): To determine the binding affinity of an unlabeled macrolide (like this compound), it is added to the reaction mixture at increasing concentrations to compete with the labeled macrolide for binding to the ribosome.
-
Separation: The ribosome-bound macrolide is separated from the free macrolide. A common method is vacuum filtration through a nitrocellulose membrane, which retains the ribosomes and bound ligand.
-
Quantification: The amount of labeled macrolide bound to the ribosomes is quantified using a scintillation counter (for radiolabels) or a fluorescence detector.
-
Data Analysis: The data is analyzed to determine the binding affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). This compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2]
Conclusion
This compound exhibits a distinct in vitro antibacterial profile. While direct quantitative comparisons with other macrolides reveal variations in potency depending on the bacterial species, this compound demonstrates notable efficacy against key Gram-positive pathogens. Further in vivo studies are warranted to fully elucidate its therapeutic potential. The provided experimental frameworks offer a basis for standardized evaluation of this compound and other novel macrolide candidates.
References
A Comparative Guide to Cross-Resistance Studies Involving Neospiramycin I
For researchers, scientists, and professionals in drug development, understanding the nuances of antibiotic cross-resistance is critical for navigating the challenges of antimicrobial resistance. This guide provides an objective comparison of Neospiramycin I's performance against bacterial strains with defined resistance mechanisms to other antibiotics, supported by available experimental data. This compound, a derivative of the 16-membered macrolide spiramycin, exhibits a distinct profile against certain resistant phenotypes, making it a subject of interest in the ongoing search for effective antimicrobial agents.
Executive Summary of Cross-Resistance Profile
This compound demonstrates efficacy against macrolide-sensitive bacteria. Crucially, its activity is retained against strains resistant to 14- and 15-membered macrolides (e.g., erythromycin, azithromycin) via the efflux pump mechanism (M-phenotype). However, its effectiveness is significantly compromised in bacteria exhibiting target-site modification through ribosomal methylation (MLSB-phenotype), which confers broad cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics.
Quantitative Data: Susceptibility to this compound
The available data on this compound's activity is presented below. Due to the limited specific data for this compound, data for its parent compound, spiramycin, is included as a proxy, given their similar activity profiles. This should be taken into consideration when interpreting the results.
Table 1: In Vitro Activity of this compound against Macrolide-Sensitive and -Resistant Staphylococcus aureus
| Strain | Resistance Phenotype/Mechanism | This compound MIC (µg/mL) |
| S. aureus KB210 | Macrolide-Sensitive | 3.12 |
| S. aureus KB224 | Macrolide-Resistant | >100 |
MIC: Minimum Inhibitory Concentration
Table 2: Comparative In Vitro Activity of Spiramycin against Erythromycin-Resistant Staphylococcus epidermidis with Different Resistance Mechanisms
| Resistance Phenotype | Underlying Gene(s) | Spiramycin MIC Range (mg/L) | Interpretation of Cross-Resistance with this compound |
| Constitutive MLSB (cMLSB) | erm | >128 | High-level cross-resistance expected. |
| Inducible MLSB (iMLSB) | erm | 4 - >128 | Potential for induced resistance; cross-resistance likely. |
| MSB Phenotype | msrA (efflux) | 1 - 4 | No significant cross-resistance expected. |
Data for spiramycin is used as a proxy for this compound.[1]
Mechanisms of Macrolide Resistance and this compound's Position
Understanding the molecular basis of resistance is key to interpreting cross-resistance patterns. The two predominant mechanisms of macrolide resistance in Gram-positive bacteria are:
-
Target Site Modification (MLSB Resistance): This is most commonly mediated by erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate the 23S rRNA component of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics, leading to the MLSB cross-resistance phenotype. Strains with this mechanism, particularly those with constitutive expression of erm genes, are typically resistant to this compound.[2]
-
Active Efflux (M Phenotype): This mechanism involves a membrane pump, often encoded by mef (macrolide efflux) genes, that actively transports 14- and 15-membered macrolides out of the bacterial cell.[3] Importantly, 16-membered macrolides like spiramycin and this compound are not substrates for these pumps.[2][3] Consequently, this compound retains its activity against bacteria that are resistant to erythromycin solely through this efflux mechanism.
Experimental Protocols
The following are standardized methods for determining the cross-resistance profiles of antimicrobial agents like this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the test organism)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Stock solutions of this compound and comparator antibiotics
-
Multichannel pipettes
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solutions in the broth across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control.
Detection of Inducible MLSB Resistance (D-Test)
This disk diffusion method is used to phenotypically identify inducible clindamycin resistance in staphylococci that are resistant to erythromycin but appear susceptible to clindamycin in routine testing.
Materials:
-
Mueller-Hinton agar plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Erythromycin (15 µg) and clindamycin (2 µg) disks
Procedure:
-
Inoculation: Create a lawn of the test organism on a Mueller-Hinton agar plate using a sterile swab dipped in a 0.5 McFarland standardized inoculum.
-
Disk Placement: Place an erythromycin disk and a clindamycin disk on the agar surface, separated by a specific distance (typically 15-26 mm, edge to edge).
-
Incubation: Incubate the plate at 35-37°C for 16-18 hours.
-
Interpretation: A positive D-test is indicated by a flattening or "D"-shaped zone of inhibition around the clindamycin disk, adjacent to the erythromycin disk. This indicates that erythromycin has induced the expression of an erm gene, conferring resistance to clindamycin. A circular zone of inhibition around clindamycin indicates a negative result.
Conclusion
This compound, as a 16-membered macrolide, holds a potential advantage over 14- and 15-membered macrolides in treating infections caused by bacteria with efflux-mediated resistance. However, its utility is limited against strains with the MLSB resistance phenotype, which remains a significant clinical challenge. The experimental protocols outlined provide a framework for further comparative studies to fully elucidate the cross-resistance profile of this compound and guide its potential development and clinical application. Accurate identification of the underlying resistance mechanism in clinical isolates is paramount for predicting the efficacy of this compound.
References
- 1. The prevalence of genotypes that determine resistance to macrolides, lincosamides, and streptogramins B compared with spiramycin susceptibility among erythromycin-resistant Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-resistance to lincosamides, streptogramins A and pleuromutilins in Streptococcus agalactiae isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The macrolide-lincosamide-streptogramin B resistance phenotypes characterized by using a specifically deleted, antibiotic-sensitive strain of Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Neospiramycin I vs. Erythromycin
This guide provides a detailed comparison of the mechanisms of action of two macrolide antibiotics: Neospiramycin I and Erythromycin. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective analysis of their performance and molecular interactions.
Fundamental Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and Erythromycin belong to the macrolide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event physically obstructs the nascent polypeptide exit tunnel, leading to a premature dissociation of peptidyl-tRNA from the ribosome. The ultimate consequence is the cessation of protein elongation and a bacteriostatic effect, preventing the growth and replication of susceptible bacteria.
Caption: General mechanism of action for this compound and Erythromycin.
Comparative Quantitative Data
The following table summarizes the available quantitative data for this compound and Erythromycin. It is important to note that direct comparative studies are limited, and the presented data is compiled from different sources.
| Parameter | This compound | Erythromycin | Bacterial Strain/System | Reference |
| Ribosome Binding (IC50) | 1.2 µM | Not directly compared | E. coli ribosomes | |
| Minimum Inhibitory Concentration (MIC) (µg/mL) | ||||
| 3.12 | Not directly compared | S. aureus (macrolide-sensitive) | ||
| >100 | Not directly compared | S. aureus (macrolide-resistant) | ||
| 1.56 | Not directly compared | B. cereus | ||
| 3.12 | Not directly compared | B. subtilis | ||
| 0.2 | Not directly compared | E. coli | ||
| 50 | Not directly compared | K. pneumoniae | ||
| 12.5 | Not directly compared | M. luteus |
Note: The lack of directly comparable Minimum Inhibitory Concentration (MIC) values for Erythromycin against the same strains under the same experimental conditions is a significant data gap.
Mechanisms of Resistance
Resistance to macrolide antibiotics is a significant clinical concern. The primary mechanisms of resistance are broadly conserved and often lead to cross-resistance between different macrolides.
-
Target Site Modification: The most common mechanism is the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA of the 50S ribosomal subunit. This modification, mediated by erm (erythromycin ribosome methylation) genes, reduces the binding affinity of macrolides.
-
Drug Efflux: Active efflux pumps can recognize and expel macrolides from the bacterial cell, preventing them from reaching their ribosomal target.
-
Drug Inactivation: Enzymatic inactivation of the antibiotic, although less common for macrolides, can also confer resistance.
Strains resistant to 14-membered macrolides like Erythromycin may remain susceptible to 16-membered macrolides like Spiramycin (and by extension, this compound), though this is not always the case and depends on the specific resistance mechanism.
A Comparative Analysis of the Pharmacokinetics of Neospiramycin I and its Parent Compound, Spiramycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the macrolide antibiotic Spiramycin and its primary metabolite, Neospiramycin I. The data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes.
Introduction to Spiramycin and this compound
Spiramycin is a macrolide antibiotic composed of three forms: Spiramycin I, II, and III, with Spiramycin I being the principal component. It is metabolized in the body to this compound, which also exhibits antimicrobial activity. Understanding the pharmacokinetic differences between the parent compound and its metabolite is crucial for optimizing therapeutic regimens and ensuring efficacy and safety.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Spiramycin and this compound, primarily drawn from studies in lactating cows, which provide the most direct comparison available in the literature.
Table 1: Terminal Half-Life (t½) in Lactating Cows
| Compound | Matrix | Terminal Half-Life (hours) |
| Spiramycin | Plasma | 14.27[1] |
| Milk | 34.59[1] | |
| This compound | Plasma | 25.62[1] |
| Milk | 105.85[1] |
Table 2: Tissue Half-Life in Cattle (Intramuscular Administration)
| Compound | Tissue | Half-Life (hours) |
| Spiramycin | Injection Site | 77.5[2][3] |
| Kidney | 64[2] | |
| Liver | 145[2] | |
| This compound | Injection Site | 109.5[2][3] |
| Kidney | 149[2] | |
| Liver | 340[2] |
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies cited.
Pharmacokinetic Study in Lactating Cows
A study was conducted to determine the pharmacokinetic profiles of Spiramycin and this compound in the plasma and milk of lactating cows.
Experimental Workflow
References
- 1. Determination of spiramycin and neospiramycin in plasma and milk of lactating cows by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and tissue residues of spiramycin in cattle after intramuscular administration of multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Neospiramycin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of Neospiramycin I, a macrolide antibiotic, with a focus on its in vitro and in vivo performance. Data is presented alongside information for its parent compound, spiramycin, and another common macrolide, erythromycin, to offer a broader context for its potential applications in research and drug development.
Executive Summary
This compound, a derivative of spiramycin I, demonstrates notable in vitro activity against a range of Gram-positive and some Gram-negative bacteria.[1][2] In vivo data in a mouse model of Streptococcus pneumoniae infection suggests its potential for treating systemic infections.[1][2] A key characteristic of the parent compound, spiramycin, is the "spiramycin paradox," where its in vivo efficacy surpasses expectations based on in vitro data, a phenomenon attributed to high tissue and intracellular accumulation.[3][4] This guide collates available data to facilitate an objective comparison and provides detailed experimental protocols for key assays.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for this compound and comparator macrolides. It is important to note that the data presented is compiled from various sources and may not represent head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Antibacterial Activity of this compound and Spiramycin
| Antibiotic | Organism | Strain | MIC (µg/mL) | IC50 (µM) |
| This compound | Staphylococcus aureus | Macrolide-sensitive KB210 | 3.12 | - |
| Staphylococcus aureus | Macrolide-resistant KB224 | >100 | - | |
| Bacillus cereus | - | 1.56 | - | |
| Bacillus subtilis | - | 3.12 | - | |
| Micrococcus luteus | - | 3.12 | - | |
| Escherichia coli | - | 50 | 1.2 (ribosome binding) | |
| Klebsiella pneumoniae | - | 12.5 | - | |
| Spiramycin | Chlamydia trachomatis | Serovar LS | Good activity (specific MIC not stated) | - |
| Chlamydia psittaci | Loth avian serovar | Less active than against C. trachomatis | - |
Data for this compound from MedKoo Biosciences and Cayman Chemical.[1][2] Data for Spiramycin from Orfila et al., 1988.[5][6][7]
Table 2: In Vivo Efficacy of this compound and Spiramycin
| Antibiotic | Animal Model | Pathogen | Endpoint | Result |
| This compound | Mouse | Streptococcus pneumoniae type III | ED50 | 399.8 mg/kg |
| Spiramycin | Mouse | Chlamydia psittaci | Clinical Cure | 100% cure at 50 mg/kg |
| Spiramycin | Mouse | Toxoplasma gondii (acute) | Protection | Dose-dependent, enhanced protection |
| Spiramycin | Mouse | Toxoplasma gondii (chronic) | Brain Cyst Burden | Significant reduction at 200 mg/kg/day |
Data for this compound from MedKoo Biosciences and Cayman Chemical.[1][2] Data for Spiramycin from Orfila et al., 1988 and Foulds et al., 1992.[5][6][7][8]
Table 3: Comparative In Vitro Activity of Erythromycin against Various Bacteria
| Organism | MIC Range (µg/mL) |
| Streptococcus pneumoniae | 0.03 - 0.125 |
| Staphylococcus aureus | 0.125 - 1.0 |
| Bacillus cereus | Generally susceptible |
| Bacillus subtilis | Generally susceptible |
Data compiled from various sources.[9][10][11][12][13][14][15][16]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the test antibiotic (e.g., this compound) at a high concentration and sterilize by filtration.
- Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB), for the bacteria being tested.
- Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[17][18]
- Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Assay Procedure:
- Add 100 µL of sterile broth to all wells of the microtiter plate.
- Add 100 µL of the antibiotic stock solution to the first well of each row to be tested, creating a 1:2 dilution.
- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of antibiotic concentrations. Discard 100 µL from the last well in the dilution series.
- Add 10 µL of the prepared bacterial inoculum to each well (except for a sterility control well).
- Include a growth control well containing broth and bacteria but no antibiotic.
- Incubate the plate at 35-37°C for 16-20 hours.
3. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
In Vivo Efficacy Testing: Mouse Systemic Infection Model
This model is used to evaluate the in vivo efficacy of an antimicrobial agent in treating a systemic bacterial infection.
1. Animal Model and Husbandry:
- Use a suitable mouse strain (e.g., BALB/c, CD-1) of a specific age and weight.
- House the animals in a controlled environment with access to food and water ad libitum.
- All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Infection Procedure:
- Prepare a standardized inoculum of the pathogenic bacteria (e.g., Streptococcus pneumoniae) in a suitable vehicle (e.g., saline or broth with 5% mucin).
- Infect the mice via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection, with a bacterial dose predetermined to cause a lethal infection in a specified timeframe in untreated animals.[19][20][21]
3. Treatment:
- Administer the test antibiotic (e.g., this compound) at various doses to different groups of infected mice.
- The route of administration (e.g., subcutaneous, oral, or intravenous) and the dosing schedule (e.g., single dose, multiple doses over a period) should be defined based on the study objectives and the pharmacokinetic properties of the compound.[22][23][24][25]
- Include a control group of infected mice that receives a placebo (the vehicle used to dissolve the antibiotic).
4. Endpoint Measurement:
- The primary endpoint is typically the survival of the animals over a defined period (e.g., 7-14 days).
- The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated from the survival data.[19][20]
- Secondary endpoints can include the bacterial load in blood or specific organs (e.g., spleen, liver, lungs) at a specific time point post-infection.
Visualizations
Mechanism of Action of Macrolide Antibiotics
Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis.[1][2][6][7] They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.[1][2][6][7]
Caption: Mechanism of action of macrolide antibiotics like this compound.
Experimental Workflow: In Vitro and In Vivo Correlation
The following diagram illustrates the general workflow for assessing the in vitro and in vivo activity of a novel antibiotic and establishing a correlation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of spiramycin against chlamydia, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cejph.szu.cz [cejph.szu.cz]
- 10. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. Antimicrobial Susceptibility Testing and Tentative Epidemiological Cutoff Values for Five Bacillus Species Relevant for Use as Animal Feed Additives or for Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro susceptibility of Bacillus spp. to selected antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular identification, characterization, and antagonistic activity profiling of Bacillus cereus LOCK 1002 along with the in-silico analysis of its presumptive bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial competition between Bacillus subtilis and Staphylococcus aureus monitored by imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcpath.org [rcpath.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental infection with Streptococcus pneumoniae in mice: correlation of in vitro activity and pharmacokinetic parameters with in vivo effect for 14 cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental pneumococcus infection in mice: correlation of bactericidal activity in vitro with the effect in vivo for gentamicin, netilmicin and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neospiramycin I as a Biomarker for Spiramycin I Exposure: A Comparative Guide
Introduction
Spiramycin I is a macrolide antibiotic used in both human and veterinary medicine. Accurate assessment of exposure to Spiramycin I is crucial for pharmacokinetic studies, residue monitoring, and ensuring therapeutic efficacy. While the parent drug can be measured, its metabolites may offer a more robust and persistent signal of exposure. This guide provides a comparative analysis of Neospiramycin I, the primary metabolite of Spiramycin I, as a potential biomarker for Spiramycin I exposure.
The validation of a biomarker is a critical process that establishes its suitability for a specific purpose. In the context of antibiotic exposure, an ideal biomarker should be readily detectable, quantifiable, and have a clear and consistent relationship with the administered dose of the parent drug. While this compound is widely recognized as the main metabolite of Spiramycin I, its formal validation as a quantitative biomarker for exposure requires a thorough evaluation of its pharmacokinetic properties and the analytical methods used for its detection.
Metabolic Pathway of Spiramycin I
Spiramycin I undergoes metabolic transformation in the body, primarily in the liver. The main metabolic pathway involves the hydrolysis of the mycarose sugar moiety from the lactone ring of Spiramycin I, resulting in the formation of this compound. This metabolite retains antimicrobial activity. A further metabolic step involves the reaction of the aldehyde function of spiramycin and neospiramycin with L-cysteine, a common amino acid in tissues, to form thiazolidine carboxylic acid derivatives. This reaction significantly increases the polarity of the compounds.[1]
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Neospiramycin I
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Neospiramycin I, a macrolide antibiotic, requires specific disposal procedures due to its potential hazards. Adherence to these guidelines is crucial for minimizing risks to both personnel and the ecosystem.
Hazard Profile of this compound
This compound is classified as a hazardous substance with significant health and environmental risks. Understanding these hazards is the first step in implementing safe disposal practices.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity (Oral), Category 2 | Fatal if swallowed. | P264, P270, P301 + P310 + P330 |
| Acute Aquatic Hazard, Category 1 | Very toxic to aquatic life. | P273 |
| Chronic Aquatic Hazard, Category 1 | Very toxic to aquatic life with long lasting effects. | P391 |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound in a laboratory setting. This procedure is designed to be in compliance with general safety guidelines for hazardous chemical waste.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Segregation: It is critical to segregate this compound waste from other laboratory waste streams.
-
Do not mix with general waste, sharps (unless the this compound is in a sharp), or biohazardous waste.
-
Antibiotic waste should be considered chemical waste.[1]
-
-
Container Selection:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, environmentally hazardous).
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
-
Disposal:
-
The primary method for the disposal of this compound is through an approved and licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to the development of antibiotic-resistant bacteria and harm aquatic ecosystems.[1]
-
Do not attempt to neutralize this compound through autoclaving, as this method is not effective for all antibiotics and does not address the chemical hazard.[1]
-
-
Record Keeping:
-
Maintain a log of the accumulated hazardous waste, including the amount of this compound and the date of disposal.
-
-
Emergency Procedures:
-
In case of a spill, consult the Safety Data Sheet (SDS) for specific cleanup procedures.
-
For spills, avoid dust formation, ensure adequate ventilation, and prevent the substance from entering drains.
-
Collect spillage and dispose of it as hazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, reinforcing the commitment to responsible scientific practice. Always consult your institution's specific environmental health and safety guidelines for any additional requirements.
References
Personal protective equipment for handling Neospiramycin I
Essential Safety and Handling of Neospiramycin I
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a macrolide antibiotic and a major metabolite of Spiramycin I.[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Precautions:
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, strict adherence to safety protocols is mandatory.
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[4] |
| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P363: Wash contaminated clothing before reuse.[3] |
| H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] |
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to create a barrier between the handler and the hazardous substance.
| PPE Component | Specifications and Procedures |
| Gloves | Wear two pairs of powder-free nitrile gloves.[5][6] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[6] Change gloves regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[6] |
| Gown | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6] |
| Eye Protection | Use safety glasses with side shields or goggles.[5] In situations with a high risk of splashing, a full-face shield is recommended for supplementary protection.[5] |
| Respiratory Protection | For handling powders and in case of inadequate ventilation, a NIOSH-approved particulate respirator (e.g., N95) is required to prevent inhalation of dust.[5][7] |
| Additional Protection | Protective shoe covers and a head covering should be worn to minimize exposure.[5] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[7][8]
-
Safe Handling Practices: Avoid generating dust.[5] Use dry clean-up procedures for minor spills.[5] Do not eat, drink, or smoke in areas where the compound is handled.[3][4]
-
Storage: Store in a tightly sealed container in a dry, dark, and well-ventilated place.[9][10] Recommended storage is at 0-4°C for the short term and -20°C for long-term storage.[10]
Spill Management:
-
Minor Spills:
-
Restrict access to the area.
-
Wear appropriate PPE.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Use dry clean-up methods such as a HEPA-filtered vacuum cleaner or careful sweeping after dampening the material with water to prevent dusting.[5]
-
Place the collected waste into a labeled, sealed container for hazardous waste disposal.[5]
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Ensure the area is well-ventilated.
-
Only personnel trained in hazardous spill response should address the situation, wearing appropriate respiratory protection and full PPE.
-
Disposal Plan:
All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[3][4] Do not release into the environment.[4]
Experimental Protocols
General Workflow for Handling this compound:
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. scbt.com [scbt.com]
- 2. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
